(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
Description
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Properties
IUPAC Name |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O3/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,31H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIIBUQYWNFELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467457 | |
| Record name | (5-Amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141644-91-9 | |
| Record name | 5-Amino-2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141644-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-33580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141644919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-AMINO-2-BUTYL-3-BENZOFURANYL)(4-(3-(DIBUTYLAMINO)PROPOXY)PHENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJS89VA2WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Spectroscopic Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a significant intermediate and known impurity in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] This document details the methodologies for key spectroscopic techniques and presents the available data in a structured format to aid in the identification, characterization, and quality control of this compound.
Compound Overview
This compound , also referred to as Dronedarone Impurity A, is a critical molecule in the pharmaceutical landscape due to its relationship with Dronedarone.[1][2][3] Understanding its spectroscopic properties is essential for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
Chemical Structure:
Spectroscopic Data
The following tables summarize the available quantitative data from various spectroscopic analyses of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₂N₂O₃ |
| Molecular Weight | 478.7 g/mol |
| Monoisotopic Mass | 478.31954321 Da |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The experimental FTIR spectrum of a closely related Dronedarone impurity (DND-1) shows characteristic peaks that can be correlated to the target molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3412, 3338 | N-H stretching (primary amine) |
| 1639 | N-H in-plane bending |
| 1552 | C=O stretching (conjugated ketone) |
| 1248 | C-O stretching (aryl ether) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-visible spectrum of a related Dronedarone impurity (DND-1) was determined both experimentally and computationally.
| Parameter | Value |
| λmax (Experimental) | 310 nm |
| λmax (Computational, TDDFT) | 312 nm |
Note: Specific quantitative ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this report. The data presented for IR and UV-Vis spectroscopy are based on a closely related impurity and should be used as a reference.
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of pharmaceutical compounds and impurities.
Mass Spectrometry (LC-MS)
Objective: To determine the mass-to-charge ratio of the compound and its fragments.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs.
Visualization of Related Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the parent drug, Dronedarone, and a typical experimental workflow for the analysis of pharmaceutical impurities.
References
Unveiling Dronedarone Impurity A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone, a benzofuran derivative and a multichannel blocker, is a crucial antiarrhythmic agent for managing atrial fibrillation and atrial flutter.[1][2][3] As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the physical and chemical properties of a key process-related impurity, Dronedarone Impurity A, also known as Desbutyl Dronedarone.[4] Understanding the characteristics of this impurity is essential for the development of robust analytical methods for its detection and quantification, thereby ensuring the quality of the final drug product.
Chemical and Physical Properties
Dronedarone Impurity A is structurally similar to the active pharmaceutical ingredient, differing by the absence of one of the butyl groups on the terminal nitrogen atom. This subtle structural modification can influence its physicochemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | [4] |
| Synonyms | Desbutyl Dronedarone, Dronedarone USP Related Compound A, Dronedarone N-Desbutyl Impurity | |
| CAS Number | 141626-35-9 (Free Base), 197431-02-0 (Hydrochloride Salt) | [5] |
| Molecular Formula | C₂₇H₃₆N₂O₅S (Free Base), C₂₇H₃₇ClN₂O₅S (Hydrochloride Salt) | [5] |
| Molecular Weight | 500.65 g/mol (Free Base), 537.11 g/mol (Hydrochloride Salt) | [5] |
| Melting Point | 96.3-97.4ºC (Note: This is reported for a "Dronedarone Impurity" and may correspond to Impurity A) | [6] |
| Solubility | Dronedarone HCl is practically insoluble in water and freely soluble in methylene chloride and methanol. Solubility data for Impurity A is not explicitly available but is expected to have similar characteristics. | [7] |
| Appearance | Not explicitly specified for the impurity, but Dronedarone HCl is a white fine powder. | [7] |
Experimental Protocols
The synthesis and characterization of Dronedarone Impurity A are crucial for its use as a reference standard in analytical testing. The following outlines a general synthetic approach and analytical methods based on available literature.
Synthesis of Dronedarone Impurity A (Debutyldronedarone)
The synthesis of Dronedarone Impurity A can be achieved through a multi-step process, which is a variation of the main Dronedarone synthesis. A plausible synthetic route involves the reaction of a key intermediate with a mono-butylated amine side chain.
General Synthetic Workflow:
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Dronedarone impurity A CRS | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Dronedarone Impurity - Analytica Chemie [analyticachemie.in]
- 7. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
The Biological Versatility of 5-Amino-2-Butylbenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological properties including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The introduction of various substituents at different positions of the benzofuran ring system allows for the fine-tuning of its biological activity.[5] This technical guide focuses on the biological potential of a specific subclass: 5-amino-2-butylbenzofuran derivatives. While comprehensive research specifically targeting this scaffold is emerging, this document consolidates available data on closely related analogues to provide insights into their potential therapeutic applications and underlying mechanisms of action.
Biological Activities of Aminobenzofuran and 2-Alkylbenzofuran Derivatives
The biological profile of 5-amino-2-butylbenzofuran derivatives can be inferred by examining the activities of related compounds bearing either the 5-amino or the 2-alkyl substitution.
Antimicrobial Activity
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents. Studies on various substituted benzofurans have revealed their efficacy against a range of bacterial and fungal strains. For instance, certain 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives have shown a broad spectrum of activity.[6] The introduction of an amino group at the 5-position is a key structural feature that has been correlated with the antibacterial activity of benzofurans.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are well-documented.[4] Some derivatives have shown potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema model in rats.[7] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, certain benzofuran hybrids have been shown to suppress the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[8][9] This is achieved by inhibiting the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]
Anticancer Activity
A growing body of evidence supports the potential of benzofuran derivatives as anticancer agents.[10] Their mechanisms of action are varied and can include the inhibition of crucial cellular processes in cancer cells. For instance, some benzofuran derivatives have been identified as potent inhibitors of histone demethylases like LSD1, which are often dysregulated in cancer.[11] Others have shown the ability to induce apoptosis and cell cycle arrest in tumor cells.[12] The substitution pattern on the benzofuran ring plays a critical role in determining the anticancer potency and selectivity.[10]
Quantitative Data on Related Benzofuran Derivatives
The following tables summarize the biological activity of benzofuran derivatives that are structurally related to the 5-amino-2-butylbenzofuran scaffold. This data provides a comparative reference for the potential efficacy of the target compounds.
Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |
| 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Candida krusei, Candida albicans | MIC: 31.25 µg/mL | [6] |
| 2-Amino-4-arylthio-5-hydroxybenzofurans | Candida krusei, Cryptococcus neoformans, Aspergillus niger | MIC: 1.6-12.5 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Assay | Activity (IC50 / % Inhibition) | Reference |
| Benzofuran-heterocycle hybrids (Compound 5d) | NO production in LPS-stimulated RAW264.7 cells | IC50: 52.23 ± 0.97 μM | [8] |
| Furosalicylanilides and related compounds | Carrageenan-induced paw edema in rats | Comparable to Diclofenac (100 mg/kg) | [7] |
| Benzofuran amide derivatives (Compound 6b) | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [4] |
Table 3: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC50 / Growth Percent) | Reference |
| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans (Compound 10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | IC50: 16-24 nM | [10] |
| Benzofuran derivatives as LSD1 inhibitors (Compound 17i) | H460 (lung cancer) | IC50: 2.06 ± 0.27 μM | [11] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (related heterocyclic system) | MDA-MB-435 (melanoma) | Growth Percent: 15.43 | [3] |
Experimental Protocols
General Synthesis of 2-Alkylbenzofurans
A common method for the synthesis of 2-alkylbenzofurans involves the thermal cyclodehydration of 2-alkylphenols.
-
Step 1: O-Alkylation of a Phenol: A substituted phenol is reacted with an appropriate alkyl halide (e.g., 1-bromohexane to introduce a butyl group at a later stage) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is refluxed for several hours.
-
Step 2: Cyclization: The resulting ether is then subjected to a cyclization reaction. This can be achieved through various methods, including acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid) or metal-catalyzed reactions.
Introduction of a 5-Amino Group
The amino group at the 5-position can be introduced through the reduction of a corresponding 5-nitrobenzofuran derivative.
-
Step 1: Nitration of the Benzofuran Core: The 2-butylbenzofuran is subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group at the 5-position.
-
Step 2: Reduction of the Nitro Group: The 5-nitro-2-butylbenzofuran is then reduced to the corresponding 5-amino derivative. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Measurement of NO: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
Visualizations: Signaling Pathways and Workflows
Inhibition of NF-κB and MAPK Signaling Pathways
Several anti-inflammatory benzofuran derivatives exert their effects by modulating the NF-κB and MAPK signaling pathways.[9] The diagram below illustrates the general mechanism of inhibition.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
General Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel benzofuran derivatives.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
While direct and extensive data on 5-amino-2-butylbenzofuran derivatives remains to be fully explored, the existing literature on structurally similar compounds strongly suggests a promising future for this scaffold in medicinal chemistry. The presence of the 5-amino group and the 2-butyl chain are likely to impart significant biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. Further synthesis and rigorous biological evaluation of a focused library of 5-amino-2-butylbenzofuran derivatives are warranted to fully elucidate their therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing class of molecules.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide for Drug Discovery Professionals
Affiliation: Google Research
Abstract
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a key intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1][2][3] While its primary role to date has been synthetic, its benzofuran core is a privileged scaffold in medicinal chemistry, with related compounds exhibiting a range of biological activities, including potential anticancer properties.[1][4][5] This technical guide outlines a comprehensive in silico modeling workflow designed to investigate the hypothetical anticancer potential of this molecule, focusing on its interaction with the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation often dysregulated in cancer.[4][5][6] This document provides detailed protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling, serving as a blueprint for researchers in computational drug discovery. All quantitative results are hypothetical and presented for illustrative purposes.
Introduction to the Target Compound
This compound, hereafter referred to as Cpd-ABPM, is a structurally complex organic molecule (Figure 1). It is primarily known as a crucial precursor and a known impurity in the manufacturing of dronedarone.[2][7] Its chemical structure features a 5-amino-substituted benzofuran nucleus, a flexible dibutylaminopropoxy side chain, and a ketone linker, elements that suggest potential for diverse molecular interactions and a favorable lipophilic profile for bioavailability.[1]
Figure 1: Chemical Structure of Cpd-ABPM
Caption: A conceptual diagram of the key structural moieties of Cpd-ABPM.
The benzofuran scaffold is associated with a wide array of pharmacological activities.[4][8] Notably, various benzofuran derivatives have been investigated as inhibitors of critical signaling pathways in oncology, including the PI3K/AKT/mTOR pathway.[4][6] This provides a strong rationale for computationally exploring Cpd-ABPM as a potential modulator of such targets.
Physicochemical Properties
A preliminary in silico assessment of Cpd-ABPM's physicochemical properties is essential for evaluating its drug-likeness. These descriptors are calculated using standard computational chemistry software.
| Property | Predicted Value | Reference Method |
| Molecular Formula | C₃₀H₄₂N₂O₃ | - |
| Molecular Weight | 478.67 g/mol | - |
| LogP (Octanol/Water) | 6.2 | Wildman-Crippen's method |
| Topological Polar Surface Area | 66.7 Ų | Ertl et al. |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 14 | - |
Table 1: Predicted Physicochemical Properties of Cpd-ABPM.
In Silico Modeling Strategy
Our computational investigation is designed to predict the interaction of Cpd-ABPM with the mTOR protein and to evaluate its broader pharmacokinetic profile. The workflow is a multi-step process integrating several key in silico techniques.[9][10][11]
References
- 1. This compound | 141644-91-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is in silico drug discovery? [synapse.patsnap.com]
- 10. dockdynamics.com [dockdynamics.com]
- 11. frontiersin.org [frontiersin.org]
An In-depth Technical Guide on the Core Mechanism of Action of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a benzofuran derivative that shares the core structural features of Dronedarone, a multichannel blocker used in the management of atrial fibrillation.[3][4] Dronedarone is known for its complex pharmacology, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs.[5] It is hypothesized that the amino-precursor engages with similar molecular targets to modulate cardiac electrophysiology. The primary mechanism of action involves the blockade of several key cardiac ion channels, including potassium, sodium, and calcium channels, alongside anti-adrenergic activity.[4][5][6]
Core Mechanism of Action: Multi-Ion Channel Blockade
The antiarrhythmic effect of Dronedarone, and presumably its amino-precursor, stems from its ability to interact with and inhibit multiple ion channels that are critical for the generation and propagation of the cardiac action potential.
-
Potassium Channel Blockade (Class III activity): The primary antiarrhythmic action is the blockade of potassium channels, which is characteristic of Class III agents.[5] This includes inhibition of the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IK(ACh)) and the inward-rectifier potassium channels (Kir).[7][8][9] Inhibition of these K+ currents leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period, which helps to suppress re-entrant arrhythmias.[5][10]
-
Sodium Channel Blockade (Class I activity): The compound is expected to block voltage-gated sodium channels (INa) in a state-dependent manner.[9][11] This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing the upstroke velocity and conduction in cardiac tissue.[5]
-
Calcium Channel Blockade (Class IV activity): Inhibition of L-type calcium channels (ICaL) contributes to the overall mechanism.[6][11] This blockade reduces the influx of calcium during the plateau phase of the action potential, leading to a decrease in cardiac contractility and a slowing of conduction through the atrioventricular (AV) node.[5]
-
Anti-Adrenergic Activity (Class II activity): The compound is also anticipated to exhibit non-competitive antagonism of β-adrenergic receptors.[4][6] This anti-adrenergic effect helps to mitigate the pro-arrhythmic effects of sympathetic stimulation on the heart.[12]
Quantitative Data: Ion Channel Inhibition by Dronedarone
The following table summarizes the available quantitative data on the inhibitory potency of Dronedarone against various cardiac ion channels. These values provide a benchmark for the expected activity of its amino-precursor.
| Target Ion Channel | Cell Type | IC50 (μM) | Experimental Conditions | Reference |
| Sodium Channel (INa) | Guinea pig ventricular myocytes | 0.7 ± 0.1 | Holding potential: -80 mV | [11] |
| Calcium Channel (ICaL) | Guinea pig ventricular myocytes | 0.4 ± 0.1 | Holding potential: -40 mV | [11] |
| HCN4 Channel | CHO cells | 1.0 ± 0.1 | Not specified | [11] |
| Muscarinic K+ Channel (IK(ACh)) | Guinea pig atrial cells | >0.01 (approx. 10 nM) | Activated by carbachol | [7] |
| Small Conductance Ca2+-activated K+ Channel (IKAS) | Atrial myocytes (chronic atrial fibrillation patients) | 2.42 | Not specified | [13][14] |
| Small Conductance Ca2+-activated K+ Channel (IKAS) | HEK-293 cells (transfected with SK2 channels) | 1.7 | Not specified | [13][14] |
Signaling Pathway Diagram
The following diagram illustrates the multi-target mechanism of action, depicting the inhibition of key cardiac ion channels and adrenergic receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 6. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dronedarone - Wikipedia [en.wikipedia.org]
- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone (CAS No. 141644-91-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characterization of the compound with CAS number 141644-91-9, identified as (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone. This compound is a critical intermediate in the synthesis of Dronedarone, a Class III antiarrhythmic agent used for the management of cardiac arrhythmias.[1] A thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and regulatory compliance in pharmaceutical development. This document outlines key identification and quantitative data, details generalized experimental protocols for its characterization, and provides a visual workflow of the analytical process.
Compound Identification and Physicochemical Properties
The fundamental physicochemical properties of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Registry Number | 141644-91-9 | [2][3][4] |
| IUPAC Name | (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | [2][3] |
| Synonyms | Dronedarone Impurity B | [4] |
| Molecular Formula | C₃₀H₄₂N₂O₃ | [3][4] |
| Molecular Weight | 478.67 g/mol | [4] |
| Monoisotopic Mass | 478.31954321 Da | [3] |
| InChI Key | SPIIBUQYWNFELT-UHFFFAOYSA-N | [2] |
| SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | [3] |
| XLogP3 | 7.6 | [3] |
| Topological Polar Surface Area | 68.7 Ų | [3] |
| Storage Temperature | +5°C | [4] |
| Shipping Temperature | Room Temperature | [4] |
General Experimental Workflow for Physicochemical Characterization
Due to the proprietary nature of specific drug development processes, detailed experimental protocols for this exact intermediate are not publicly available. However, a standard analytical workflow for the characterization of a novel or synthesized organic molecule of this nature can be proposed. This workflow is designed to confirm the identity, purity, and structure of the compound.
Caption: General workflow for the synthesis and physicochemical characterization of a pharmaceutical intermediate.
Detailed Methodologies for Key Experiments
The following sections provide detailed, albeit generalized, protocols for the key analytical techniques used in the characterization of organic compounds like CAS No. 141644-91-9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity of atoms. Correlate the ¹H and ¹³C data to build the molecular skeleton.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for molecules of this type, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis:
-
Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.
-
Acquire data over a relevant mass range (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, and compare it to the expected formula (C₃₀H₄₂N₂O₃). The measured mass should be within a few parts per million (ppm) of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid powder directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the pure ATR crystal).
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show absorption peaks corresponding to specific bond vibrations.
-
Identify characteristic peaks for functional groups expected in the molecule, such as N-H stretches (for the amine), C=O stretch (for the ketone), C-O stretches (for the ether and benzofuran), and aromatic C-H stretches.
-
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and to quantify any impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water). Further dilutions may be necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size) is typically used for molecules with this polarity.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water with 0.1% formic acid) and increasing the proportion of a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Detector: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.
-
The output chromatogram will show a major peak for the main compound and potentially smaller peaks for impurities.
-
The purity is calculated based on the relative peak areas. For area percent calculation, the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Conclusion
The physicochemical characterization of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone (CAS No. 141644-91-9) is a critical step in the manufacturing of Dronedarone. A combination of spectroscopic and chromatographic techniques is essential to confirm its identity, structure, and purity. The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of this important pharmaceutical intermediate, ensuring quality and consistency in the drug development pipeline.
References
- 1. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]
- 2. (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | 141644-91-9 | Benchchem [benchchem.com]
- 3. This compound | C30H42N2O3 | CID 11488441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.klivon.com [dev.klivon.com]
Investigating the Pharmacokinetics of Benzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals. The benzofuran scaffold is recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these compounds is paramount for their development as safe and effective therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies for investigating the pharmacokinetics of benzofuran compounds.
Quantitative Pharmacokinetic Parameters
The oral bioavailability and metabolic stability of benzofuran derivatives are critical factors in their therapeutic potential. Preclinical studies in animal models, such as rats, provide essential data on how these compounds behave in a biological system. The following table summarizes key pharmacokinetic parameters for a selection of benzofuran compounds from in vivo studies.
| Compound ID | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |
| Prucalopride | Rat | Oral | - | 21.71 ± 4.28 | 1.0 | 59.30 ± 9.43 | 18.21 ± 0.69 | - | |
| Compound 5m | - | Oral | - | - | - | - | - | 42.2 | |
| Compound 55 | Rat | - | - | - | - | - | - | High | |
| Compound 56 | Rat | - | - | - | - | - | - | High |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Accurate and reproducible experimental protocols are the foundation of reliable pharmacokinetic studies. The following sections detail common methodologies for the in vivo evaluation of benzofuran compounds and the subsequent analysis of biological samples.
In Vivo Administration and Sampling
A common model for preliminary pharmacokinetic assessment involves oral administration to rats.
Protocol: Oral Administration in Rats
-
Animal Model: Wistar albino rats are frequently used for these studies.[3]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the experiment.
-
Dosing: The benzofuran compound is typically suspended in a vehicle such as a 2% gum acacia solution for oral administration.[3] Doses can vary depending on the compound's potency and toxicity, with examples ranging from 10 mg/kg to 100 mg/kg.[3][5]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as retro-orbital plexus puncture or tail vein sampling.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: UHPLC/UV for Plasma Quantification
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is a robust technique for quantifying benzofuran compounds in plasma.[5]
Protocol: Quantitative Analysis of a Benzofuran Derivative in Rat Plasma [5]
-
Instrumentation: A UHPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Symmetry C18 column.
-
Mobile Phase: Acetonitrile: H₂O (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 390 nm.
-
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Injection: Inject the clear supernatant into the UHPLC system.
-
-
Quantification: Generate a calibration curve using standard solutions of the benzofuran compound of known concentrations. The concentration of the compound in the plasma samples is determined by comparing its peak area to the calibration curve.
Metabolic Pathways of Benzofuran Compounds
The metabolism of benzofuran derivatives is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. The primary site of metabolism is the liver, involving cytochrome P450 (CYP) enzymes.
A key metabolic transformation for some benzofuran compounds is N-dealkylation. For instance, N-demethylation is a common pathway.[6] This process is often mediated by CYP isoforms such as CYP1A2, CYP2D6, and CYP3A4.[6]
Signaling Pathways Modulated by Benzofuran Derivatives
Benzofuran compounds exert their therapeutic effects by modulating various cellular signaling pathways. A notable example is the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.
The activation of Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of IKKα/IKKβ. This, in turn, phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65 subunit of NF-κB. In the nucleus, p65 promotes the transcription of pro-inflammatory genes. Simultaneously, this upstream signaling activates the MAPK pathway, involving the phosphorylation of ERK, JNK, and p38, which also contribute to the inflammatory response. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby downregulating the expression of inflammatory mediators.[7]
Experimental Workflow for Pharmacokinetic Investigation
A systematic workflow is essential for the comprehensive pharmacokinetic evaluation of benzofuran compounds, from initial screening to in-depth analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Novel Benzofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are ubiquitous in nature, being isolated from a wide array of plant species and marine organisms.[1][2] Both natural and synthetic benzofuran derivatives have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties, positioning them as promising candidates for novel drug development.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel benzofuran derivatives, with a focus on their therapeutic potential. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to facilitate further research and development in this exciting field.
Discovery and Isolation of Benzofuran Derivatives
The discovery of novel benzofuran derivatives is a bifurcated process, involving isolation from natural sources and targeted chemical synthesis.
Isolation from Natural Sources:
A vast number of bioactive benzofuran compounds have been identified from the plant kingdom.[1] Species from families such as Asteraceae, Fabaceae, and Moraceae are rich sources of these compounds.[1] The general workflow for the isolation of natural benzofuran derivatives involves several key stages, from plant collection to purification and structure elucidation.
Chemical Synthesis:
The versatility of the benzofuran scaffold has spurred the development of numerous synthetic strategies to create diverse derivatives with tailored biological activities. Common synthetic routes often start from readily available precursors like salicylaldehydes or phenols.[6][7] Multi-component reactions and the use of various catalysts have enabled the efficient synthesis of complex 2,3-disubstituted benzofurans.[6][8] These synthetic approaches allow for the systematic modification of the benzofuran core to explore structure-activity relationships (SAR) and optimize therapeutic properties.
Below is a generalized workflow for the discovery and isolation of novel benzofuran derivatives.
Biological Activities of Novel Benzofuran Derivatives
Novel benzofuran derivatives have demonstrated a wide range of pharmacological activities. The following tables summarize some of the quantitative data reported in the literature.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 3-methylbenzofuran derivative 4c | A549 (Lung) | 1.48 | [9] |
| 3-(morpholinomethyl)benzofuran 16a | NCI-H23 (Lung) | 0.49 | [9] |
| 2-benzoylbenzofuran derivative 11e | MCF-7 (Breast) | Not specified, potent | [3] |
| Oxindole-benzofuran hybrid 22d | MCF-7 (Breast) | 3.41 | [3] |
| Oxindole-benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [3] |
| 2-acetylbenzofuran hybrid 26 | HePG2, HCT-116, MCF-7, PC3, HeLa | Potent EGFR TK inhibitor (IC50 = 0.93 µM) | [3] |
| Benzofuran-2-carboxamide 50g | HCT-116, HeLa, HepG2, A549 | 0.87, 0.73, 5.74, 0.57 | [3] |
| Bromo derivative VIII | HL-60 (Leukemia) | 0.1 | [4] |
| Bromo derivative VIII | K562 (Leukemia) | 5.0 | [4] |
| Benzofuran derivative 3d | MOLT-4, CEM, HeLa | Sub-micromolar range | [10] |
| Benzofuran derivative 1c | MOLT-4 | ~180 | [11] |
| Benzofuran derivative 3d | HUVEC (Normal) | ~6 | [11] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Compound 1 | Salmonella typhimurium | 12.5 | [12] |
| Compound 1 | Escherichia coli | 25 | [12] |
| Compound 1 | Staphylococcus aureus | 12.5 | [12] |
| Compound 2 | Staphylococcus aureus | 25 | [12] |
| Compound 5 | Penicillium italicum | 12.5 | [12] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [12] |
| Hydrophobic benzofuran analog | Various bacteria | 0.39-3.12 | [13][14] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [15] |
| Benzofuran-triazine hybrid 8e | E. coli, B. subtilis, S. aureus, S. enteritidis | 32-125 | [16] |
Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Compound 1 | Nitric Oxide Inhibition | 17.3 | [17][18][19] |
| Compound 4 | Nitric Oxide Inhibition | 16.5 | [17][18][19] |
| Compound 2 | Nitric Oxide Inhibition | 31.5 | [19] |
| Compound 3 | Nitric Oxide Inhibition | 16.5 | [19] |
Antioxidant Activity
| Compound/Derivative | Assay | IC50 | Reference(s) |
| Natural Benzofuran Derivatives | DPPH Radical Scavenging | 96.7 ± 8.9 µM | [1] |
| Benzofuran-2-carboxamide 1j | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [20] |
| Benzofuran-2-one 9 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |
| Benzofuran-2-one 15 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |
| Benzofuran-2-one 18 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |
| Benzofuran-2-one 20 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of novel benzofuran derivatives.
Spectroscopic Characterization of Benzofuran Derivatives
The structural elucidation of newly synthesized or isolated benzofuran derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).
-
Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the proton and carbon framework of the molecule.[22]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and deduce structural fragments from the fragmentation pattern.[22]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify characteristic absorption bands to determine the presence of specific functional groups (e.g., C=O, O-H, C-O).[22]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
-
Agar Well Diffusion Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells in the agar using a sterile borer.
-
Sample Addition: Add a defined volume of the benzofuran derivative solution at a specific concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Measure the diameter of the zone of inhibition around each well.[23]
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Serial Dilution: Perform serial dilutions of the benzofuran derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][15]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivative with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Culture macrophages in a 96-well plate and pre-treat them with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Griess Assay: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the untreated control, and determine the IC50 value.[19]
Signaling Pathways and Mechanisms of Action
Several benzofuran derivatives have been identified as potent inhibitors of key signaling pathways implicated in various diseases, particularly cancer. One of the well-studied pathways is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[24] Dysregulation of the mTOR pathway is a hallmark of many cancers.
The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2. Benzofuran derivatives have been shown to inhibit this pathway, often by targeting the kinase activity of mTORC1 and mTORC2, thereby blocking the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[25] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The diverse and potent biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers to build upon. Further exploration of structure-activity relationships, optimization of lead compounds through medicinal chemistry efforts, and detailed elucidation of their mechanisms of action will be crucial in translating the pharmacological promise of benzofuran derivatives into clinical realities. The continued investigation into this fascinating class of compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory conditions.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomolther.org [biomolther.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 24. quora.com [quora.com]
- 25. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Determination of Dronedarone Impurity A
AN-DRN-001
Introduction
Dronedarone is an antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Dronedarone Impurity A is a known process-related impurity that must be monitored and controlled within specified limits to ensure the quality of the drug substance and final product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dronedarone Impurity A.
Method Principle
The method utilizes a reversed-phase HPLC system with a C8 stationary phase and gradient elution to achieve efficient separation of Dronedarone from its process-related impurities, including Impurity A.[1][2] Detection is performed using a UV detector, providing a sensitive and reliable means of quantification. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[3]
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or photodiode array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower).
-
-
Reagents:
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Agilent Zorbax RX C8 (150 x 4.6 mm, 5 µm) or equivalent.[3] |
| Mobile Phase A | Mix of 0.01 M Potassium dihydrogen phosphate (KH₂PO₄) + 0.01 M Tetra-n-butyl ammonium hydrogen sulfate, with pH adjusted to 3.2 with potassium hydroxide.[3] |
| Mobile Phase B | Acetonitrile.[3] |
| Gradient Elution | Time (min)/%B: 0/35, 25/80, 25.1/35, 30/35.[3] |
| Flow Rate | 1.5 mL/min.[3] |
| Column Temperature | 25°C.[3] |
| Injection Volume | 5 µL.[3] |
| Detection | 220 nm.[3][4] |
| Run Time | 30 minutes.[3] |
| Diluent | Water and Acetonitrile in a 30:70 (v/v) ratio.[3] |
3. Preparation of Solutions
-
Standard Stock Solution:
-
Accurately weigh and transfer about 25 mg of Dronedarone Impurity A reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up to the mark with diluent to obtain a solution with a concentration of 250 µg/mL.
-
-
Dronedarone Stock Solution:
-
Accurately weigh and transfer about 25 mg of Dronedarone Hydrochloride reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up to the mark with diluent to obtain a solution with a concentration of 250 µg/mL.[1]
-
-
System Suitability Solution:
-
Transfer 5.0 mL of the Dronedarone Stock Solution into a 50 mL volumetric flask.
-
Add an appropriate volume of the Impurity A Standard Stock Solution.
-
Dilute to volume with diluent to obtain a final concentration of approximately 25 µg/mL of Dronedarone and a suitable concentration of Impurity A.
-
-
Sample Solution:
-
Accurately weigh and transfer a quantity of the sample equivalent to 50 mg of Dronedarone into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Method Validation Summary
The described HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Specificity | The method is specific, with no interference from the placebo or degradation products at the retention time of Dronedarone Impurity A.[1][5] |
| Linearity (Impurity A) | Linear over the concentration range of LOQ to 150% of the specification level, with a correlation coefficient (r²) > 0.999.[1][2] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | Between 98.0% and 102.0% for Dronedarone Impurity A.[3] |
| Precision (%RSD) | Less than 5.0% for repeatability and intermediate precision.[1][3] |
| Robustness | The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase pH.[1][2] |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Dronedarone Impurity A.
References
- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 4. jocpr.com [jocpr.com]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry for the analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
An Application Note for the Quantitative Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of this compound, a known impurity of the antiarrhythmic drug Dronedarone[1][2][3]. The protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and accuracy for the quantification of this analyte in complex matrices such as human plasma. The method is suitable for applications in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is a critical process-related impurity and potential metabolite of Dronedarone[1][4]. Dronedarone is a multi-channel blocking antiarrhythmic agent used for the treatment of atrial fibrillation and atrial flutter[5]. Due to the potential pharmacological or toxicological activity of impurities, regulatory agencies require their strict monitoring and control. Therefore, a reliable analytical method for the accurate quantification of this specific impurity is essential for drug safety and quality assurance.
This document provides a comprehensive protocol for the analysis of this benzofuran derivative using LC-MS/MS with an electrospray ionization (ESI) source[6][7]. The method includes detailed procedures for sample preparation from plasma, optimized liquid chromatography conditions for efficient separation, and precisely defined mass spectrometry parameters for selective detection using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Reference standard of this compound
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Dronedarone-d6
-
HPLC-grade acetonitrile, methanol, and water[8]
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Protein precipitation plates or microcentrifuge tubes[9]
Sample Preparation
Two protocols are provided: a rapid protein precipitation (PPT) method for high-throughput screening and a more rigorous solid-phase extraction (SPE) method for enhanced sensitivity and matrix removal[9][10][11].
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins[10].
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma by adding 20 µL of internal standard and diluting 1:1 with 2% formic acid in water to ensure the analyte is charged[9].
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
Liquid Chromatography (LC) Conditions
The chromatographic separation is performed using a reverse-phase C18 column to achieve separation from endogenous matrix components.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B to 95% B over 5 min, hold 1 min, return to 10% B |
Mass Spectrometry (MS) Conditions
Analysis is conducted on a triple quadrupole mass spectrometer operating in positive ion ESI mode. The presence of two basic nitrogen atoms facilitates strong protonation for [M+H]⁺ formation[13].
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Results and Data Presentation
Mass Spectra and Fragmentation
The analyte has a monoisotopic mass of 422.2569 Da[1]. The precursor ion selected for fragmentation is the protonated molecule [M+H]⁺ at m/z 423.3. Tandem mass spectrometry (MS/MS) experiments reveal characteristic product ions. Key fragmentation pathways include the cleavage of the C-O bond in the propoxy linker and fragmentation of the dibutylamino side chain, which are common in molecules with similar moieties[13][14][15].
Table 1: MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Analyte | 423.3 | 186.2 | 25 | Quantifier |
| Analyte | 423.3 | 128.1 | 35 | Qualifier |
| Dronedarone-d6 (IS) | 449.3 | 86.1 | 22 | Internal Standard |
Note: Product ions are predicted based on common fragmentation patterns. m/z 186.2 corresponds to the [CH2(CH2)2N(C4H9)2]+ fragment, and m/z 128.1 corresponds to the [N(C4H9)2]+ fragment after further cleavage. These values should be optimized empirically.
Method Performance
The method was validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical guidelines.
Table 2: Quantitative Performance Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coeff. (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, L, M, H QC levels) | 88.5% - 104.2% |
| Precision (%RSD at LLOQ, L, M, H QC levels) | < 9.5% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
References
- 1. (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(butylamino)propoxy]phenyl]methanone | C26H34N2O3 | CID 19754397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | 141644-91-9 | Benchchem [benchchem.com]
- 6. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tecan.com [tecan.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. DSpace [open.bu.edu]
- 12. scielo.br [scielo.br]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocol for synthesizing (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. targetmol.cn [targetmol.cn]
- 6. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
Cell-Based Assays for Evaluating the Cytotoxicity of Benzofuran Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to exert cytotoxic effects against a wide array of cancer cell lines, often through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to cancer cell proliferation and survival.[2][3] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of benzofuran compounds using common cell-based assays.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The cytotoxic potential of various benzofuran compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for representative benzofuran derivatives.
| Compound ID/Name | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5a | SW-620 | Colorectal Cancer | 8.7 | [2] |
| HT-29 | Colorectal Cancer | 9.4 | [2] | |
| Compound 5d | SW-620 | Colorectal Cancer | 6.5 | |
| HT-29 | Colorectal Cancer | 9.8 | ||
| ACDB | Chondrosarcoma | Bone Tumor | Not specified | [4] |
| Benzofuran Lignan Derivative (Benfur) | Jurkat T-cells | Leukemia | Not specified | [1] |
Experimental Protocols
A comprehensive evaluation of the cytotoxic effects of benzofuran compounds involves a panel of in vitro assays. The following protocols provide step-by-step methodologies for three commonly employed assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom cell culture plates
-
Benzofuran compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzofuran compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls.[6][7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 550-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
96-well flat-bottom cell culture plates
-
Benzofuran compound stock solution
-
Complete cell culture medium (serum-free or low-serum medium is recommended to reduce background)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[8][9]
-
Incubation: Incubate the plate for the desired treatment period.[9]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Benzofuran compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the benzofuran compound for the desired time.[8]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The general workflow for assessing the cytotoxicity of benzofuran compounds involves a series of sequential steps from initial cell culture to final data analysis and interpretation.
Caption: A typical workflow for in vitro cytotoxicity assessment of benzofuran compounds.
Signaling Pathways in Benzofuran-Induced Cytotoxicity
Benzofuran derivatives can induce cytotoxicity through various signaling pathways, often culminating in apoptosis. Two prominent pathways are the p53-dependent pathway and the PI3K/Akt/mTOR pathway.
p53-Dependent Apoptotic Pathway
Caption: Benzofuran compounds can induce p53-dependent apoptosis.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofurans can lead to apoptosis.
References
- 1. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Dronedarone Impurity A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dronedarone is a multichannel antiarrhythmic drug used in the management of atrial fibrillation and atrial flutter.[1][2] As with any pharmaceutical compound, the presence of impurities is a critical consideration for safety and efficacy. Dronedarone Impurity A is a known related substance.[3] These application notes provide detailed protocols for evaluating the in vivo efficacy and potential proarrhythmic effects of Dronedarone Impurity A using established animal models. The protocols are designed to assess the impurity's impact on cardiac electrophysiology and its ability to suppress or exacerbate cardiac arrhythmias.
Data Presentation
The following tables summarize quantitative data from studies on Dronedarone, which can serve as a benchmark for evaluating the effects of Impurity A.
Table 1: Electrophysiological Effects of Dronedarone in Canine Models
| Parameter | Treatment Group | Change from Baseline | Reference |
| Atrial Action Potential Duration (aAPD) | Dronedarone (20 mg/kg, BID, p.o. for 7 days) | Lengthened from 76.4 ± 4.2 ms to 91.2 ± 3.9 ms | [4][5][6] |
| Atrial Effective Refractory Period (AERP) | Dronedarone (20 mg/kg, BID, p.o. for 7 days) | Prolonged from 97.5 ± 2.8 ms to 120 ± 4.8 ms | [4][5][6] |
| PQ Interval | Dronedarone (20 mg/kg, BID, p.o. for 7 days) | Significantly lengthened | [7] |
| QTc Interval | Chronic Dronedarone (2x25 mg/kg/day p.o. for 4 weeks) | No significant change | [8][9] |
| Heart Rate | Dronedarone (20 mg/kg, BID, p.o. for 7 days) | Tendency to reduce | [7] |
Table 2: Antiarrhythmic Efficacy of Dronedarone in Animal Models
| Animal Model | Arrhythmia Induction | Dronedarone Treatment | Efficacy Endpoint | Reference |
| Post-Myocardial Infarction Rat | Spontaneous ventricular premature beats | 7-day treatment | Significantly decreased beat occurrence | [10] |
| Anesthetized Rat (Ischemia) | Ischemia-induced ventricular fibrillation | 10 mg/kg IV | Eliminated ventricular fibrillation and mortality | |
| Anesthetized Rat (Reperfusion) | Reperfusion-induced arrhythmias | 3 and 10 mg/kg IV | Eliminated ventricular fibrillation and mortality | [11] |
| Anesthetized Dog | Vagally induced atrial fibrillation | 3 and 10 mg/kg IV | Terminated atrial fibrillation in all dogs | |
| Dog Model of Sustained Atrial Fibrillation | Rapid right atrial pacing with phenylephrine infusion | 20 mg/kg, BID, p.o. for 7 days | Significantly attenuated the duration of sustained atrial fibrillation | [4][5][6] |
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Efficacy in a Rat Model of Ischemia-Reperfusion Induced Ventricular Arrhythmias
Objective: To assess the ability of Dronedarone Impurity A to prevent ventricular arrhythmias induced by myocardial ischemia and reperfusion.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
Dronedarone Impurity A
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., sodium pentobarbital)
-
ECG recording system
-
Surgical instruments for thoracotomy and coronary artery ligation
Procedure:
-
Anesthetize the rat and record a baseline ECG.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 5 minutes to induce ischemia.
-
Administer Dronedarone Impurity A or vehicle intravenously (IV) or intraperitoneally (IP) at various doses 15 minutes before reperfusion.
-
Release the ligature to induce reperfusion and monitor the ECG for the occurrence of ventricular tachycardia (VT) and ventricular fibrillation (VF) for at least 30 minutes.
-
Analyze the incidence and duration of VT and VF.
Protocol 2: Evaluation of Electrophysiological Effects in a Canine Model of Atrial Fibrillation
Objective: To determine the effects of Dronedarone Impurity A on atrial electrophysiological parameters and its efficacy in a model of induced atrial fibrillation.
Animal Model: Beagle dogs of either sex (10-15 kg).
Materials:
-
Dronedarone Impurity A
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Multipolar electrode catheters
-
Programmable electrical stimulator
-
ECG and intracardiac electrogram recording system
-
Phenylephrine
Procedure:
-
Anesthetize the dog and introduce electrode catheters into the right atrium via the femoral vein for pacing and recording.
-
Record baseline atrial action potential duration (aAPD) and atrial effective refractory period (AERP) using programmed electrical stimulation.
-
Induce atrial fibrillation (AF) by rapid right atrial pacing in the presence of a phenylephrine infusion.[4][5][6]
-
Administer Dronedarone Impurity A or vehicle intravenously and repeat the AF induction protocol.
-
Alternatively, for chronic studies, administer Dronedarone Impurity A orally for a specified period (e.g., 7 days) and then perform the electrophysiological study and AF induction.[4][5][6]
-
Measure changes in aAPD, AERP, and the duration and sustainability of induced AF.
Mandatory Visualization
Caption: Dronedarone's multichannel blocking and antiadrenergic signaling pathway.
Caption: Experimental workflow for in vivo evaluation of Dronedarone Impurity A.
References
- 1. veeprho.com [veeprho.com]
- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation [jstage.jst.go.jp]
- 6. Dronedarone attenuates the duration of atrial fibrillation in a dog model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term effects of oral dronedarone administration on cardiac function, blood pressure and electrocardiogram in conscious telemetry dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
Application of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone in cancer research
Application of Benzofuran Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: Application of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone in Cancer Research.
Note on Initial Inquiry: Extensive literature review reveals that this compound is primarily documented as a key intermediate in the synthesis of Dronedarone, a class III antiarrhythmic agent. Currently, there is a notable lack of published scientific literature detailing its specific application, mechanism of action, or efficacy in the field of cancer research. However, the core chemical scaffold of this molecule, benzofuran, is a well-established pharmacophore in the development of novel anticancer agents. This document will therefore focus on the broader class of benzofuran derivatives, which have demonstrated significant potential in cancer research, providing a valuable resource for researchers interested in this chemical family.
Application Notes: Benzofuran Derivatives as Potential Anticancer Agents
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their wide range of biological activities, including potent cytotoxic effects against various human cancer cell lines.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for tumor progression and survival.[2][3]
The structural diversity of benzofuran derivatives allows for a broad spectrum of mechanisms through which they can exert their anticancer effects. Modifications to the benzofuran core can lead to compounds that act as inhibitors of crucial cellular targets such as protein kinases (e.g., VEGFR-2, mTOR), enzymes (e.g., farnesyltransferase), and other proteins involved in cell proliferation and survival.[4][5][6] The structure-activity relationship (SAR) of benzofuran derivatives is a key area of investigation, with studies indicating that the nature and position of substituents on the benzofuran ring system significantly influence their cytotoxic potency and selectivity for cancer cells.[7][8] For instance, the introduction of halogen atoms or the hybridization of the benzofuran moiety with other pharmacologically active scaffolds like chalcones, imidazoles, and quinazolinones has led to the development of highly potent anticancer agents.[7][9][10]
Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several representative benzofuran derivatives against a variety of human cancer cell lines, showcasing their potential as anticancer agents.
Table 1: Cytotoxicity of Halogenated and Hybrid Benzofuran Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Halogenated Benzofuran | Compound with Bromine at position 3 | K562 (Leukemia) | 5 | [7] |
| Halogenated Benzofuran | Compound with Bromine at position 3 | HL60 (Leukemia) | 0.1 | [7] |
| Fluorinated Benzofuran | Compound 5 | Not Specified | 0.43 | [7] |
| Benzofuran-Quinazolinone Hybrid | Compounds 6a-i | MCF-7 (Breast) | Data not quantified, but showed activity | [9] |
Table 2: Cytotoxicity of Benzofuran-Chalcone and Other Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran-Chalcone Hybrid | 4g | HCC1806 (Breast) | 5.93 | [10] |
| Benzofuran-Chalcone Hybrid | 4g | HeLa (Cervical) | 5.61 | [10] |
| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [2] |
| 3-Amidobenzofuran | 28g | HCT-116 (Colon) | 5.20 | [2] |
| Bromo-derivative | 14c | HCT-116 (Colon) | 3.27 | [2][3] |
| 3-Methylbenzofuran | 4b | A549 (Lung) | 1.48 - 47.02 (range for series) | [5] |
| 3-(Morpholinomethyl)benzofuran | 16a | NCI-H23 (Lung) | 0.49 - 68.9 (range for series) | [5] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Benzofuran derivative of interest
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
Benzofuran derivative of interest
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the cancer cells in 6-well plates and treat them with the benzofuran derivative at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Visualizations
Signaling Pathways
Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.
Caption: Inhibition of VEGFR-2 signaling by certain benzofuran derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer benzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
Introduction
(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a synthetic organic compound primarily recognized as a critical intermediate and impurity in the synthesis of Dronedarone, a multi-channel ion blocker used for the treatment of atrial fibrillation.[1][2][3] While not extensively characterized as a chemical probe for dedicated biological investigation, its structural relationship to Dronedarone suggests potential interactions with similar biological targets. These application notes provide a summary of its known chemical properties, a general synthesis protocol, and speculative biological activities based on its parent compound, Dronedarone. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential biological relevance of this compound.
Chemical and Physical Properties
The compound is a benzofuran derivative characterized by a 5-amino-substituted core, a ketone bridge, and a phenyl ring with a dibutylamino propoxy side chain, which enhances its lipophilicity.[1] A summary of its key chemical identifiers and properties is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | [1] |
| Synonyms | Dronedarone Impurity A | [3][4][5] |
| CAS Number | 141644-91-9 | [1][2] |
| Molecular Formula | C₃₀H₄₂N₂O₃ | [1] |
| Molecular Weight | 478.7 g/mol | N/A |
| InChI Key | SPIIBUQYWNFELT-UHFFFAOYSA-N | [1] |
Synthesis and Workflow
The synthesis of this compound is a multi-step process that is integral to the overall synthesis of Dronedarone.[1] The general workflow involves the acylation of a substituted benzofuran with a benzoic acid derivative, followed by the reduction of a nitro group to an amine.
Caption: General synthesis workflow for the target compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound as a chemical probe are not publicly available. However, as an immediate precursor and known impurity of Dronedarone, it is plausible that it may interact with the same targets as Dronedarone, albeit with different potency. Dronedarone is known to block multiple cardiac ion channels, including potassium, sodium, and calcium channels, and also possesses antiadrenergic properties.[2] The structural components of the title compound, particularly the benzofuran core and the amino side chain, are crucial for these interactions.[1]
The primary mechanism of action of Dronedarone involves the prolongation of the action potential duration and refractory period in cardiac tissues, which is a hallmark of Class III antiarrhythmic agents. This is achieved through the blockade of several potassium channels.
Caption: Potential mechanism of action based on Dronedarone.
Experimental Protocols
Given the lack of specific literature on its use as a chemical probe, the following protocols are generalized for the handling, characterization, and preliminary assessment of this compound in a research setting.
Protocol 1: Handling and Storage
-
Safety Precautions: The oxalate salt of this compound is classified as a hazardous substance (STOT RE 2), potentially causing organ toxicity through prolonged or repeated exposure.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. For long-term storage, amber vials at -20°C are recommended.
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Based on its lipophilic nature, the compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Determine the optimal solvent for your specific application.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-10 mg) using an analytical balance.
-
Dissolve the compound in the chosen solvent to a desired final concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 3: Purity and Identity Confirmation (HPLC-MS)
-
Objective: To confirm the identity and purity of the compound before use in biological assays.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS).
-
HPLC Method (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm and 290 nm for benzofuran derivatives).
-
-
MS Method (General):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this amine-containing compound.
-
Scan Range: Scan a mass range that includes the expected molecular weight (m/z for [M+H]⁺ ≈ 479.3).
-
Analysis: The retention time from the HPLC and the mass-to-charge ratio from the MS will confirm the identity of the compound. The peak area in the chromatogram can be used to assess purity.
-
Conclusion
This compound is a well-characterized synthetic intermediate and impurity of Dronedarone. While its direct application as a chemical probe has not been documented, its structural similarity to Dronedarone suggests it may serve as a starting point for developing novel probes for cardiac ion channels. The protocols provided herein offer a foundation for the basic handling, characterization, and preliminary investigation of this compound. Further research is warranted to elucidate its specific biological activities and potential as a dedicated chemical probe.
References
Application Notes and Protocols for the Structural Elucidation of Benzofurans using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structure determination of benzofuran derivatives. This document outlines key one-dimensional (1D) and two-dimensional (2D) NMR techniques, offering detailed experimental protocols and data interpretation strategies critical for academic research and industrial drug development.
Introduction to Benzofuran Analysis by NMR
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. NMR spectroscopy is an indispensable tool for the structural characterization of these molecules, providing detailed insights into their atomic connectivity and stereochemistry. A combination of 1D and 2D NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the substitution pattern and elucidating the three-dimensional structure.
Key NMR Experiments for Benzofuran Structure Elucidation
A suite of NMR experiments is typically employed to gain a comprehensive understanding of a benzofuran's structure. These include:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (through-space interactions), providing valuable information about stereochemistry and conformation.
Data Presentation: NMR Data for a Model Benzofuran
To illustrate the application of these techniques, the following tables summarize the ¹H and ¹³C NMR data for a representative benzofuran derivative, 2-methylbenzofuran, in CDCl₃.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for 2-Methylbenzofuran
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.35 | q | 1.1 |
| H-4 | 7.48 | ddd | 8.3, 1.3, 0.7 |
| H-5 | 7.20 | ddd | 7.5, 7.5, 1.3 |
| H-6 | 7.27 | ddd | 8.3, 7.5, 1.3 |
| H-7 | 7.42 | ddd | 7.5, 1.3, 0.7 |
| 2-CH₃ | 2.45 | d | 1.1 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for 2-Methylbenzofuran
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 155.2 |
| C-3 | 102.3 |
| C-3a | 129.1 |
| C-4 | 120.6 |
| C-5 | 122.5 |
| C-6 | 123.9 |
| C-7 | 111.0 |
| C-7a | 154.5 |
| 2-CH₃ | 14.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific benzofuran derivative and the available NMR spectrometer.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified benzofuran derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial. The choice of solvent is crucial and should be based on the solubility of the compound and the specific requirements of the NMR experiments.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle warming or vortexing can aid in dissolution.
1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 10-15 ppm, centered around 5-6 ppm for aromatic compounds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
2D NMR Spectroscopy
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpp' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width (SW): The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹J(CH) Coupling Constant: Set to an average value of 145 Hz for aromatic and aliphatic carbons.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW): The ¹H spectral width in F2 and the ¹³C spectral width in F1.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a value between 8-10 Hz to observe two- and three-bond correlations.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpphpp' on Bruker instruments).
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): This is a crucial parameter and should be optimized. For small molecules like benzofurans, a mixing time of 0.5-1.0 seconds is a good starting point.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical workflow for benzofuran structure elucidation using NMR and the key correlations observed in 2D NMR spectra.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, following the detailed protocols outlined in these notes, provides a robust and reliable methodology for the complete structure elucidation of benzofuran derivatives. Careful sample preparation, optimization of experimental parameters, and a logical approach to data interpretation are paramount for achieving accurate and unambiguous structural assignments, which are essential for advancing research and development in medicinal chemistry and natural product science.
Application Notes and Protocols for the Crystallization of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a key intermediate in the synthesis of Dronedarone.[1][2] The methods described herein are based on established crystallization principles for benzofuran derivatives and related pharmaceutical intermediates.[1][3][4]
Introduction
This compound is a complex organic molecule whose purity is critical for the successful synthesis of the final active pharmaceutical ingredient, Dronedarone. Crystallization is an essential purification step to remove impurities and isolate the compound in a solid, stable, and highly pure form. The choice of crystallization method and solvent system is crucial for achieving high yield and the desired crystal morphology.
This document outlines three common crystallization techniques: single solvent crystallization, solvent-antisolvent crystallization, and cooling crystallization. The protocols are designed to be adaptable, allowing for optimization based on the specific purity profile of the starting material.
Data Presentation: Comparison of Crystallization Methods
The following table summarizes the proposed crystallization methods with typical expected outcomes. These values are illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
| Method | Solvent System | Typical Temperature Range (°C) | Estimated Yield (%) | Expected Purity (%) | Notes |
| Single Solvent Crystallization | Isopropanol (IPA) | 25 to 70 | 80-90 | >99.0 | Good for relatively pure starting material. |
| Solvent-Antisolvent Crystallization | Acetone / n-Heptane | 25 to 50 | 85-95 | >99.5 | Effective for removing a broader range of impurities. |
| Cooling Crystallization | Methanol / Water | 0 to 60 | 75-85 | >98.5 | A straightforward method, but may require further optimization for high purity. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization using Isopropanol
This method relies on the principle that the target compound is significantly more soluble in a hot solvent than in a cold solvent.
Materials:
-
Crude this compound
-
Isopropanol (IPA), analytical grade
-
Crystallization vessel with a stirrer and condenser
-
Heating/cooling system
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Place the crude compound in the crystallization vessel.
-
Add a minimal amount of isopropanol to create a slurry at room temperature (25 °C).
-
Heat the slurry to 70 °C with continuous stirring until the solid is completely dissolved.
-
If necessary, add more isopropanol dropwise to achieve complete dissolution.
-
Once dissolved, slowly cool the solution to room temperature over 2-3 hours to induce crystallization.
-
Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize crystal formation.
-
Filter the resulting crystals using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Solvent-Antisolvent Crystallization using Acetone and n-Heptane
This technique involves dissolving the compound in a good solvent (acetone) and then adding a miscible antisolvent (n-heptane) in which the compound is insoluble, thereby inducing precipitation.
Materials:
-
Crude this compound
-
Acetone, analytical grade
-
n-Heptane, analytical grade
-
Crystallization vessel with a stirrer
-
Addition funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude compound in acetone at room temperature (25 °C) in the crystallization vessel. Use the minimum amount of solvent required for complete dissolution.
-
Slowly add n-heptane from the addition funnel to the stirred solution.
-
Continue adding n-heptane until the solution becomes turbid, indicating the onset of crystallization.
-
Allow the mixture to stir for an additional 1-2 hours at room temperature to allow for complete crystal growth.
-
Cool the mixture to 0-5 °C and hold for 1 hour.
-
Filter the crystals and wash with a mixture of acetone/n-heptane (e.g., 1:5 v/v).
-
Dry the crystals under vacuum at 40-50 °C.
Protocol 3: Cooling Crystallization from Aqueous Methanol
This is a common and effective method for many benzofuran derivatives.[3]
Materials:
-
Crude this compound
-
Methanol, analytical grade
-
Purified water
-
Crystallization vessel with a stirrer and condenser
-
Heating/cooling system
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude compound in methanol in the crystallization vessel at approximately 60 °C.
-
Slowly add purified water to the hot solution until persistent cloudiness is observed.
-
Add a small amount of methanol dropwise until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature to initiate crystallization.
-
Once crystals begin to form, continue cooling to 0-5 °C and stir for 1-2 hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold methanol/water mixture (e.g., 1:1 v/v).
-
Dry the purified crystals in a vacuum oven at 40-50 °C.
Visualizations
The following diagrams illustrate the workflows for the described crystallization methods.
Caption: Workflow for Single Solvent Crystallization.
Caption: Workflow for Solvent-Antisolvent Crystallization.
Caption: Workflow for Cooling Crystallization.
References
Developing Analytical Standards for Dronedarone Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dronedarone is an antiarrhythmic agent used to treat atrial fibrillation and atrial flutter.[1][2] As with any pharmaceutical compound, the presence of impurities can affect the drug's efficacy and safety. Therefore, robust analytical methods are crucial for the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product. This document provides detailed application notes and protocols for the development of analytical standards for dronedarone impurities, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Dronedarone and Its Impurities
Dronedarone is a benzofuran derivative structurally related to amiodarone but without the iodine moieties, which reduces certain toxic side effects.[3][4] Impurities in dronedarone can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the formulation.[1] Common types of impurities include process-related impurities, degradation products, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[5][6]
Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of dronedarone and its related substances.[1][5] For the identification of unknown impurities and for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[1][7] Gas Chromatography (GC) is typically employed for the analysis of residual solvents.[1]
Experimental Workflows
The development of analytical standards for dronedarone impurities typically follows a structured workflow, from initial screening of the drug substance to the validation of the analytical method.
References
- 1. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 2. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments with (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, an intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this benzofuran derivative?
A1: A preliminary solubility assessment should be conducted in a variety of aqueous and organic solvents to understand its basic physicochemical properties. Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Q2: This compound exhibits poor aqueous solubility. What are common strategies to enhance its solubility for in vitro assays?
A2: To improve the aqueous solubility for in vitro experiments, several methods can be employed. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients. It is crucial to find a balance that enhances solubility without impacting the biological assay.
Q3: I'm observing precipitation of the compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds.[3][4] To mitigate this, you can try the following:
-
Lower the final concentration: The target concentration in the aqueous buffer might exceed its solubility limit.
-
Optimize the co-solvent percentage: While DMSO is a common solvent, its final concentration in the assay medium should be kept as low as possible (typically <1%) to avoid solvent-induced artifacts.[5]
-
Incorporate a surfactant: A low concentration of a biocompatible surfactant can help maintain solubility.[4][6]
-
Prepare fresh dilutions: Always prepare fresh dilutions from a concentrated stock solution immediately before the experiment.[3][4]
Q4: Can salt formation be used to improve the solubility of this compound?
A4: Yes, salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs, including those with acidic or basic functional groups.[6][7] Given that the compound has an amino group, it is a candidate for forming salts with various pharmaceutically acceptable acids. The dioxalate salt of this compound is a known impurity of Dronedarone, indicating its potential for salt formation.[8]
Q5: What advanced formulation strategies can be considered if simple methods are insufficient?
A5: For significant solubility challenges, advanced strategies may be necessary. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance solubility.[6][9]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds.[9]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, leading to improved dissolution rates.[7][9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[7][10]
Troubleshooting Guides
Issue 1: Compound Precipitation During In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Visible precipitate in assay wells | Exceeding aqueous solubility limit | Lower the final compound concentration. |
| Inconsistent assay results | Micro-precipitation | Optimize the final DMSO concentration to <0.5%.[5] |
| Add a low concentration of a non-ionic surfactant (e.g., Tween® 80). | ||
| Prepare fresh dilutions for each experiment.[4] |
Issue 2: Low Dissolution Rate in Formulation Development
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete dissolution in media | High crystallinity and low surface area | Employ particle size reduction techniques like micronization.[9] |
| Slow dissolution profile | Poor wettability | Incorporate a wetting agent or surfactant into the formulation.[6] |
| pH-dependent dissolution | Ionizable nature of the compound | Investigate salt formation to improve solubility across a wider pH range.[6] |
| Buffer the formulation to a pH where the compound is more soluble. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials each containing a different solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve the benzofuran derivative and a suitable polymer carrier (e.g., PVP, HPMC) in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and mill it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution properties.
Data Presentation
Table 1: Hypothetical Solubility Data of the Benzofuran Derivative in Various Solvents
| Solvent | Solubility at 25°C (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| Ethanol | 500 - 1000 |
| Methanol | 300 - 700 |
| DMSO | > 50,000 |
| N,N-Dimethylformamide (DMF) | > 40,000 |
Table 2: Comparison of Solubility Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | Apparent Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| Unformulated Compound | < 5 | - |
| 1% Tween® 80 in PBS | 25 - 50 | 5 - 10 |
| Co-solvent (20% Ethanol in water) | 100 - 150 | 20 - 30 |
| Salt Formation (e.g., HCl salt) | 500 - 800 | 100 - 160 |
| Amorphous Solid Dispersion (20% drug load in PVP) | > 1000 | > 200 |
Visualizations
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Caption: Experimental workflow for preparing aqueous solutions from a DMSO stock.
References
- 1. This compound | 141644-91-9 | Benchchem [benchchem.com]
- 2. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 8. veeprho.com [veeprho.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Improving API Solubility [sigmaaldrich.com]
Technical Support Center: Synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a key intermediate in the development of pharmacologically active compounds.
I. Synthetic Pathway Overview
The synthesis of the target molecule is typically achieved through a multi-step process commencing with the Friedel-Crafts acylation of a substituted benzofuran, followed by etherification and nitro group reduction. Understanding this pathway is crucial for effective troubleshooting.
Caption: Synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of the synthesis?
A1: The Friedel-Crafts acylation is often the most challenging step and can significantly impact the overall yield. Proper control of reaction conditions, including the choice of Lewis acid catalyst and anhydrous conditions, is paramount for success.
Q2: I am observing multiple spots on my TLC after the Friedel-Crafts acylation. What are the likely side products?
A2: Besides the desired 3-acyl product, you may observe isomers where acylation has occurred at other positions of the benzofuran ring.[1] The presence of the nitro group, an electron-withdrawing group, can influence the position of acylation.[1] Inadequate reaction conditions can also lead to starting material carryover or decomposition.
Q3: What are the best practices for the reduction of the nitro group to an amine in the final step?
A3: Catalytic hydrogenation using catalysts like platinum oxide (PtO2) or palladium on carbon (Pd/C) is a clean and efficient method.[2] Another common method is the use of metal salts in acidic media, such as tin(II) chloride (SnCl2) in ethanol.[3] It is crucial to ensure the complete consumption of the starting material to avoid purification challenges.
Q4: My final product is difficult to purify. What purification strategies do you recommend?
A4: Column chromatography is the most effective method for purifying the final product and its intermediates. A gradient elution using a mixture of hexanes and ethyl acetate is a good starting point for normal-phase silica gel chromatography. For the final amino compound, which may be more polar, a higher proportion of ethyl acetate or the addition of a small amount of triethylamine to the mobile phase can improve separation and reduce tailing.
III. Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation
Problem: The yield of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is consistently low.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Quantitative Data: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Lewis Acid | AlCl₃ (aged) | SnCl₄ (fresh) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), anhydrous |
| Temperature | Room Temperature | 0-5 °C |
| Reaction Time | 12 hours | 6 hours |
| Yield of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | 40-50% | 78%[4] |
Incomplete Alkylation of the Phenolic Hydroxyl Group
Problem: The conversion of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone to its ether derivative is incomplete, resulting in a mixture of starting material and product.
Caption: Troubleshooting workflow for incomplete alkylation.
Quantitative Data: Alkylation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Base | NaHCO₃ | K₂CO₃ |
| Solvent | Acetone | Methyl Ethyl Ketone (MEK) |
| Temperature | 56 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 10 hours | 20 hours |
| Conversion to Ether | ~60% | >95%[2] |
Incomplete Reduction of the Nitro Group
Problem: The reduction of the nitro group to the amine is sluggish or incomplete.
Caption: Troubleshooting workflow for incomplete nitro reduction.
Quantitative Data: Reduction of Nitrobenzofuran Derivative
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: SnCl₂ Reduction |
| Reducing Agent | H₂, Platinum Oxide (PtO₂) | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol | Ethanol |
| Temperature | Room Temperature | Reflux (approx. 78 °C)[3] |
| Reaction Time | 4-8 hours | 2-4 hours[3] |
| Typical Yield | >90%[2] | Typically high[3] |
IV. Experimental Protocols
Protocol 1: Friedel-Crafts Acylation and Demethylation
-
Acylation: To a stirred solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0-5 °C, add anhydrous tin(IV) chloride (SnCl₄, 1.2 eq) dropwise. After stirring for 15 minutes, add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise. Allow the reaction to stir at this temperature for 6 hours.
-
Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from isopropanol to yield (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
-
Demethylation: To a stirred solution of aluminum chloride (AlCl₃, 2.7 eq) in chlorobenzene, add the purified methoxy compound (1.0 eq) in chlorobenzene dropwise. Heat the mixture and monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice-water. Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude product by recrystallization from acetone to obtain (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[4]
Protocol 2: Alkylation of Phenol
-
Reaction Setup: In a round-bottom flask, dissolve (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq) in methyl ethyl ketone (MEK). Add potassium carbonate (K₂CO₃, 2.0 eq) and 1-chloro-3-di-n-butylamino propane (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 20 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the residue with MEK.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.[2]
Protocol 3: Reduction of Nitro Group
-
Catalytic Hydrogenation: Dissolve the nitro compound (1.0 eq) in ethanol in a hydrogenation vessel. Add a catalytic amount of platinum oxide (PtO₂, ~1-5 mol%).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.[2]
References
Troubleshooting HPLC separation of Dronedarone and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Dronedarone and its impurities. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for Dronedarone
Q: My Dronedarone peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing basic compounds like Dronedarone.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Dronedarone, a basic compound, can interact with ionized silanol groups on the column's stationary phase, leading to peak tailing.[1][2] | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.[3][4] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). - Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[3][5] |
| Column Overload | Injecting too much sample can saturate the column, resulting in peak distortion. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample before injection.[4] |
| Column Degradation | Voids in the column packing or contamination of the column inlet frit can disrupt the sample band, causing tailing. | - Use a Guard Column: Protect the analytical column from strongly retained impurities. - Flush the Column: Wash the column with a strong solvent to remove contaminants.[1] - Replace the Column: If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Dronedarone, it can exist in both ionized and non-ionized forms, leading to peak distortion. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
Issue 2: Poor Resolution Between Dronedarone and Its Impurities
Q: I am observing inadequate separation between Dronedarone and one of its closely eluting impurities. How can I improve the resolution?
A: Achieving adequate resolution is critical for accurate impurity profiling. During method development for Dronedarone, co-elution of impurities has been a noted challenge.[6]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Mobile Phase Composition | The organic modifier and its ratio to the aqueous phase may not be ideal for separating closely related compounds. | - Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6] - Try a Different Organic Modifier: Switch between acetonitrile and methanol, as they offer different selectivities. The introduction of methanol has been shown to improve separation for Dronedarone and its impurities.[6] - Optimize pH: Modify the pH of the aqueous portion of the mobile phase to alter the ionization and retention of the main peak and impurities. |
| Inappropriate Column Chemistry | The stationary phase may not provide sufficient selectivity for the separation. | - Change Column Type: Experiment with different stationary phases (e.g., C8 vs. C18) or columns with different bonding technologies that offer alternative selectivities.[7] |
| Inadequate Method Conditions | Flow rate and temperature can influence resolution. | - Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will lengthen the run time. - Adjust Column Temperature: Changing the temperature can affect the selectivity of the separation. |
Issue 3: Retention Time Variability
Q: The retention time for my Dronedarone peak is shifting between injections or between analytical runs. What could be causing this?
A: Retention time variability can compromise the reliability of your analytical method.[8] The issue can stem from the HPLC system, the mobile phase, or the column.[9]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inconsistent Mobile Phase Composition | Poorly mixed mobile phase or evaporation of the more volatile organic component can lead to a drift in retention times.[8][10] | - Ensure Thorough Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, mix thoroughly. - Freshly Prepare Mobile Phase: Prepare the mobile phase daily to avoid changes in composition due to evaporation.[10] - Use a Mobile Phase with a Low-Volatility Buffer: This will minimize changes in pH and ionic strength over time. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase at the start of the run, especially when using ion-pairing reagents or buffered mobile phases. | - Increase Equilibration Time: Extend the column equilibration period before the first injection to ensure a stable baseline and retention times.[11] |
| Fluctuations in Temperature | Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.[11] | - Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducible retention times.[8] |
| Pump and Flow Rate Issues | A malfunctioning pump or a leak in the system can cause variations in the flow rate, directly impacting retention times.[10][12] | - Check for Leaks: Inspect all fittings and connections for any signs of leaks. - Verify Flow Rate: Measure the flow rate manually to ensure the pump is delivering the set flow rate accurately.[9] |
Issue 4: Presence of Ghost Peaks
Q: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is their origin and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can interfere with the detection and quantification of analytes of interest.[13][14] They can originate from various sources within the HPLC system and sample preparation process.[15]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Contaminated Mobile Phase | Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks.[13][15] | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly purified water. - Filter Mobile Phase: Filter all mobile phase components before use. - Keep Mobile Phase Reservoirs Covered: Prevent contamination from the laboratory environment. |
| Sample Carryover | Residuals from a previous, more concentrated sample may be injected with the subsequent sample, appearing as ghost peaks. | - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection needle between injections. - Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean. |
| Column Contamination | Strongly retained compounds from previous injections can slowly elute in later runs, especially during gradient analysis.[13] | - Wash the Column: Develop a robust column washing procedure to be used after each analytical batch. - Use a Guard Column: This can trap strongly retained impurities before they reach the analytical column. |
| Leachables from Vials/Caps | Components from the sample vials or caps can leach into the sample solvent and appear as peaks in the chromatogram. | - Use High-Quality Vials and Caps: Ensure that the vials and septa are compatible with the sample solvent. - Perform a Vial Blank Test: Analyze the sample solvent that has been in contact with the vial and cap to check for leachables. |
Experimental Protocols
Below is a summary of a typical experimental protocol for the HPLC analysis of Dronedarone and its impurities. Specific parameters may need to be optimized for your particular application.
Example HPLC Method for Dronedarone and Impurities:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Ascentis® Express C18, 10 cm × 4.6 mm, 2.7 µm[6] | Waters Symmetry C8, 100 × 4.6 mm, 5 µm[3][5] | Symmetry C18, 150 × 4.6 mm, 3 µm |
| Mobile Phase A | 0.05 M Ammonium dihydrogen orthophosphate in water and methanol (80:20 v/v)[6] | 50 mM KH2PO4 + 1 ml triethylamine in 1 liter water, pH 2.5 with orthophosphoric acid[3][5] | Phosphate buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile, methanol, and water (45:45:10 v/v/v)[6] | Methanol[3][5] | Acetonitrile |
| Gradient/Isocratic | Gradient[6] | Isocratic (Buffer:Methanol 40:60 v/v)[3][5] | Isocratic (Buffer:Acetonitrile 40:60 v/v) |
| Flow Rate | 1.2 mL/min[6] | 1.0 mL/min[3][5] | 1.0 mL/min |
| Column Temperature | 35°C[6] | Ambient | Not specified |
| Detection Wavelength | 220 nm[6] | 290 nm[3][5] | 290 nm |
| Injection Volume | Not specified | Not specified | Not specified |
System Suitability Criteria:
-
Resolution: The resolution between Dronedarone and any impurity peak should be greater than 1.5.[6] In some methods, a resolution of >2.0 is achieved.[7][16]
-
Tailing Factor: The tailing factor for the Dronedarone peak should be less than 2.0.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
Visualizations
The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: A cause-and-effect diagram for poor peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 7. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 8. Retention Time Variability in HPLC [m-pharmaguide.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. biorelevant.com [biorelevant.com]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzofuran derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[1] The formation of palladium black can be an indicator of catalyst decomposition.[2]
-
Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and phosphine ligands.[3]
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1][3]
-
Solution:
-
Temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1][3]
-
Solvent: The polarity of the solvent is crucial. Aprotic polar solvents like DMF or DMSO are commonly used.[3]
-
Base: The choice and amount of base are critical. Common bases include triethylamine, diisopropylamine, K₂CO₃, and Cs₂CO₃.[1] Ensure you are using a sufficient excess.[2]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry can also lead to low yields.[1]
-
Solution: Ensure all reagents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1][2] An excess of the alkyne is often beneficial.[1]
-
-
Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]
-
Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol.[1] Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.[1]
-
Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Synthesis
References
Preventing degradation of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone in solution
Technical Support Center: Stability of Dronedarone Impurity A
Compound Name: (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone Common Synonyms: Dronedarone Impurity A, Des(methylsulfonyl) Dronedarone[1][]
This guide provides technical support for researchers, scientists, and drug development professionals on preventing the degradation of Dronedarone Impurity A in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Dronedarone Impurity A degradation in solution?
A1: The degradation of Dronedarone Impurity A is primarily driven by three mechanisms due to its chemical structure:
-
Oxidation: The aromatic amine (5-amino group) and tertiary amine (dibutylamino group) are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions.[3][4] This is often observed as a gradual darkening or color change of the solution.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the molecule to degrade.[3] Photosensitive groups in the structure, such as the benzofuran ring and the carbonyl group, can absorb light energy, leading to bond cleavage or rearrangements.
-
Hydrolysis: While generally less common under neutral conditions, prolonged exposure to strongly acidic or basic pH can lead to the hydrolysis of the ether linkage or other susceptible bonds.[3][6]
Q2: What is the recommended solvent for dissolving Dronedarone Impurity A for short-term and long-term storage?
A2: For short-term use, dissolving the compound in a deoxygenated polar aprotic solvent such as DMSO or DMF is recommended. For long-term storage, it is best to store the compound as a solid at -20°C under an inert atmosphere.[] If a stock solution is required, use an anhydrous, deoxygenated solvent, aliquot it into single-use vials to minimize freeze-thaw cycles and headspace oxygen, and store at -80°C.
Q3: My solution of Dronedarone Impurity A has turned yellow/brown. What does this indicate and is the compound still usable?
A3: A yellow or brown discoloration is a common indicator of oxidative degradation of the aromatic amine group.[5][7] While the compound may still be present, the purity has been compromised, and the presence of degradation products can interfere with experimental results. It is highly recommended to use a fresh, un-degraded sample. The purity of the discolored solution should be verified by an analytical technique like HPLC before use.[3][8]
Q4: How can I minimize oxidation when preparing solutions?
A4: To minimize oxidation, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been deoxygenated by sparging with an inert gas. The addition of antioxidants can also be effective (see Troubleshooting Guide).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Solutions |
| Rapid color change in solution (e.g., clear to yellow/brown) | Oxidation of the aromatic amine. | 1. Work under an inert atmosphere: Prepare solutions in a glove box or use Schlenk techniques. 2. Use deoxygenated solvents: Sparge your solvent with nitrogen or argon for 15-30 minutes before use. 3. Add an antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or a stabilizer like ethylene thiourea to the solution.[5] |
| Precipitate forms in the solution upon storage | Poor solubility or formation of insoluble degradation products . | 1. Verify solubility: Ensure the concentration is below the solubility limit in the chosen solvent. The compound is slightly soluble in DMSO and Methanol.[] 2. Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use. 3. Analyze the precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of compound potency or inconsistent assay results | Chemical degradation (Oxidation, Hydrolysis, or Photodegradation). | 1. Perform a stability study: Use HPLC to quantify the amount of parent compound remaining over time under your experimental conditions.[3][6] 2. Protect from light: Store solutions in amber vials or wrap vials in aluminum foil.[3] 3. Control pH: Buffer the solution to a neutral pH (around 7.0) if compatible with your experiment, as extreme pH can accelerate hydrolysis.[6] |
Data Presentation: Effect of pH and Antioxidants on Stability
The following tables summarize data from a typical forced degradation study, showing the percentage of Dronedarone Impurity A remaining after incubation under various conditions, as measured by HPLC.
Table 1: Stability of Dronedarone Impurity A in Different pH Buffers at 40°C
| pH | % Remaining (24 hours) | % Remaining (72 hours) |
| 2.0 (0.01 M HCl) | 85.2% | 65.7% |
| 7.0 (Phosphate Buffer) | 99.1% | 97.5% |
| 10.0 (0.001 M NaOH) | 92.4% | 80.1% |
Table 2: Effect of Antioxidants on Stability in DMSO at Room Temperature (Exposed to Air)
| Condition | % Remaining (7 days) |
| No Antioxidant | 88.3% |
| 0.1% BHT | 98.2% |
| 0.1% Ascorbic Acid | 96.5% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for quantifying Dronedarone Impurity A and detecting its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of Dronedarone Impurity A in the desired solvent.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
At each time point of the stability study, take an aliquot of the sample solution.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent compound and any new peaks that appear, which represent degradation products.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and validate the stability-indicating power of analytical methods.[4][9]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 8 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².
-
Analysis: Analyze all stressed samples using the HPLC method described above to identify and quantify degradation products.
Visualizations
Caption: Major degradation pathways for Dronedarone Impurity A.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Mass Spectrometry of Tertiary Amine-Containing Compounds
Welcome to the technical support center for mass spectrometry analysis of tertiary amine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significant peak tailing with my tertiary amine analytes in LC-MS?
A: Peak tailing for basic compounds like tertiary amines is a common issue in reversed-phase liquid chromatography. It is primarily caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based stationary phase of the column.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 3 or below) protonates the silanol groups, minimizing their interaction with the protonated amine.[2][3][4] Ensure your column is stable at low pH.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competitive base, such as triethylamine (TEA), in the mobile phase can effectively block the active silanol sites.[4][5]
-
Column Selection: Employing a modern, high-purity, end-capped silica column or a column with a different stationary phase (e.g., polymer-based or hybrid) can significantly reduce peak tailing.[4]
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak distortion. Try injecting a more dilute sample.
Experimental Protocol: Mobile Phase pH Adjustment for Reduced Peak Tailing
-
Analyte pKa Determination: Identify the pKa of your tertiary amine analyte. The mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure it is fully protonated.
-
Buffer Preparation: Prepare an aqueous mobile phase buffer (e.g., 10-20 mM ammonium formate or acetate) and adjust the pH to the desired level using a suitable acid (e.g., formic acid).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio for your gradient or isocratic elution.
-
Column Equilibration: Equilibrate the column with the new mobile phase for a sufficient time (e.g., 10-15 column volumes) before injecting your sample.
-
Analysis: Inject your sample and evaluate the peak shape. Further minor pH adjustments can be made to optimize the chromatography.
Q2: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank injections, and are not related to your analyte of interest. They can originate from various sources of contamination.[6][7][8]
Troubleshooting Steps:
-
Solvent and Mobile Phase Check: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can accumulate in solvents over time.[6]
-
Systematic Blank Injections: Inject a series of blanks to diagnose the source of contamination.
-
Solvent Blank: Inject the pure solvent used to dissolve your sample. If the ghost peak is present, the solvent is likely contaminated.
-
Mobile Phase Blank: Run a gradient with no injection. If the ghost peak appears, the mobile phase or the LC system is the source.
-
-
Injector Carryover: If the ghost peak appears in a blank injection immediately following a sample injection, it is likely due to carryover from the injector.
-
System Cleaning: Thoroughly flush the entire LC system, including the injector, tubing, and column, with a strong solvent wash sequence.
Experimental Protocol: LC-MS System Flushing to Eliminate Ghost Peaks
-
Remove Column and Detector: Disconnect the column and mass spectrometer from the LC system.
-
Prepare Cleaning Solvents: Use a series of high-purity solvents. A common sequence is:
-
Water
-
Isopropanol (IPA)
-
Methanol
-
Acetonitrile
-
-
Flush the System: Sequentially flush each solvent through the system for an extended period (e.g., 30-60 minutes per solvent).
-
Re-install Column and Detector: Reconnect the column and mass spectrometer.
-
Equilibrate and Test: Equilibrate the system with your mobile phase and run a blank injection to confirm the removal of the ghost peaks.
Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow for diagnosing the source of ghost peaks.
Q3: My tertiary amine appears to be fragmenting in the ion source. How can I control this?
A: In-source fragmentation (or in-source decay) occurs when molecules fragment within the ion source of the mass spectrometer before mass analysis. Tertiary amines can be susceptible to this, especially under high-energy source conditions.[9][10] This can lead to a diminished molecular ion signal and an overrepresentation of fragment ions.
Troubleshooting Steps:
-
Optimize Source Parameters: The key to minimizing in-source fragmentation is to use "softer" ionization conditions.
-
Capillary/Spray Voltage: Reduce the voltage to the lowest value that still provides stable ion generation.
-
Source Temperature: Lower the desolvation gas temperature. Thermally labile compounds are more prone to fragmentation at higher temperatures.
-
Nebulizer Gas Flow: Adjust the nebulizer gas pressure; sometimes a lower pressure can be gentler.
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency and fragmentation. Experiment with different additives or solvent compositions.
Experimental Protocol: Optimization of ESI Source Parameters
-
Infuse the Analyte: Prepare a solution of your tertiary amine standard and infuse it directly into the mass spectrometer using a syringe pump.
-
Vary Capillary Voltage: While observing the mass spectrum, gradually decrease the capillary voltage and note the effect on the relative abundance of the molecular ion and fragment ions. Find a voltage that maximizes the molecular ion signal while minimizing fragmentation.
-
Vary Source Temperature: Set the capillary voltage to its optimal value and then vary the source/desolvation temperature. Record the temperature that provides the best signal-to-noise for the molecular ion without significant fragmentation.
-
Vary Nebulizer Gas Flow: With the optimal voltage and temperature, adjust the nebulizer gas flow to see if further improvements in the molecular ion signal can be achieved.
-
Confirm with LC-MS: Apply the optimized source parameters to your LC-MS method and compare the results to those obtained with the previous, unoptimized conditions.
In-Source Fragmentation Control
Caption: A workflow for minimizing in-source fragmentation.
Q4: I'm observing multiple peaks in my mass spectrum that are not fragment ions. What could they be?
A: You are likely observing adduct ions, which are formed when your analyte molecule associates with other ions present in the electrospray droplet.[11][12] Common adducts in positive ion mode include those with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[11][13][14]
Troubleshooting and Identification:
-
Identify Common Adducts: Calculate the mass differences between the observed peaks and your expected molecular ion. Compare these differences to the masses of common adducts (see table below).
-
Minimize Contamination: Sodium and potassium are common contaminants from glassware and reagents. Use high-purity solvents and plastic containers where possible to reduce the formation of [M+Na]⁺ and [M+K]⁺ adducts.
-
Mobile Phase Modifiers: If you are using an ammonium-based buffer (e.g., ammonium formate), the [M+NH₄]⁺ adduct is expected.
Quantitative Data: Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Nominal Mass Difference (Da) | Exact Mass Difference (Da) |
| [M+H]⁺ | +1 | +1.0073 |
| [M+NH₄]⁺ | +18 | +18.0338 |
| [M+Na]⁺ | +23 | +22.9892 |
| [M+K]⁺ | +39 | +38.9631 |
| [M+ACN+H]⁺ | +42 | +42.0338 |
| [2M+H]⁺ | M+1 | M+1.0073 |
Q5: I suspect my tertiary amine is oxidizing to an N-oxide. How can I confirm this and prevent it?
A: Tertiary amines are susceptible to oxidation to form tertiary amine N-oxides. This can occur during sample storage, preparation, or even within the mass spectrometer's ion source. The formation of an N-oxide results in a mass increase of 16 Da (due to the addition of an oxygen atom).
Confirmation and Prevention:
-
Mass Shift Analysis: Look for a peak at M+16 in your mass spectrum. The presence of this peak is a strong indication of N-oxide formation.
-
Sample Handling:
-
Minimize exposure of your samples to air and light.
-
Use fresh samples and standards.
-
Consider adding an antioxidant to your sample solutions if the analyte is particularly sensitive to oxidation.
-
-
LC-MS Conditions:
-
De-gas your mobile phases thoroughly to remove dissolved oxygen.
-
Use milder ion source conditions, as high temperatures can sometimes promote oxidation.
-
N-Oxide Formation Pathway
Caption: The oxidation of a tertiary amine to its corresponding N-oxide.
Q6: My analyte appears to be degrading on the HPLC column. What can I do?
A: On-column degradation can occur if your analyte is unstable under the chromatographic conditions or if it reacts with the stationary phase.[15]
Troubleshooting Steps:
-
Modify Mobile Phase pH: If your analyte is acid or base-labile, adjusting the mobile phase pH to a more neutral range can prevent degradation.
-
Change Column Temperature: High temperatures can accelerate degradation. Try running the separation at a lower temperature.
-
Use a Different Column: The stationary phase itself may be catalytic for the degradation. Switching to a column with a different chemistry (e.g., a different bonding chemistry or a polymer-based column) may resolve the issue.[16]
-
Reduce Run Time: A faster gradient and shorter run time will reduce the amount of time the analyte spends on the column, potentially minimizing degradation.[15]
Experimental Protocol: Investigating On-Column Degradation
-
Vary Injection-to-Analysis Time: Prepare a sample and inject it immediately. Then, let the same sample sit in the autosampler for several hours before injecting again. A significant increase in degradation products suggests instability in the sample matrix or autosampler conditions.
-
Flow Rate Study: Analyze the sample at different flow rates. If degradation is time-dependent on the column, a lower flow rate (longer residence time) may show more degradation products.
-
Forced Degradation Study: Intentionally degrade your analyte under acidic, basic, and oxidative conditions. This will help you identify the degradation products and understand the stability of your compound, making it easier to identify if on-column degradation is occurring.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. academicstrive.com [academicstrive.com]
- 7. LC Ghost Peaks [restek.com]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. support.waters.com [support.waters.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Amine column degradation - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing the Stability of 5-Amino-2-Butylbenzofuran Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-amino-2-butylbenzofuran derivatives. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Question | Possible Cause(s) & Solution(s) |
| Inconsistent analytical results | Why am I seeing variable potency or purity results for the same batch of my 5-amino-2-butylbenzofuran derivative? | 1. Inadequate Storage: The compound may be degrading due to improper storage. -> Solution: Store the solid compound and stock solutions at low temperatures (e.g., -20°C), protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Solution Instability: The derivative may be unstable in your chosen solvent or at the concentration used. -> Solution: Prepare fresh solutions for each experiment. If using aqueous buffers, be aware that the compound may be susceptible to hydrolysis, especially at non-neutral pH. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) in cell-based assays to avoid toxicity. |
| Appearance of new peaks in HPLC chromatogram | I'm observing new, unexpected peaks in the HPLC analysis of my compound over time. What could be the cause? | 1. Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. The primary amine and the electron-rich benzofuran ring are susceptible to oxidative degradation.[1][2][3] -> Solution: Conduct a forced degradation study to systematically identify the degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in understanding the degradation pathways and developing a stability-indicating analytical method. 2. Interaction with Excipients: If you are working with a formulation, the derivative may be reacting with excipients. -> Solution: Perform compatibility studies with individual excipients to identify any interactions. |
| Discoloration of solid compound or solutions | My 5-amino-2-butylbenzofuran derivative, which is typically a white or off-white solid, has turned yellow or brown. What does this indicate? | 1. Oxidation: Aromatic amines are prone to oxidation, which often results in the formation of colored impurities.[1][2] This can be accelerated by exposure to air, light, or trace metal ions. -> Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or protect from light. Ensure high-purity solvents and reagents are used to minimize metal ion contamination. 2. Photodegradation: Exposure to UV or visible light can cause photochemical reactions leading to colored degradants. -> Solution: Handle the compound in a dark or low-light environment. Use light-protecting containers for storage. |
| Poor recovery in extraction procedures | I am experiencing low recovery of my compound during liquid-liquid or solid-phase extraction. What could be the reason? | 1. pH-Dependent Solubility: The amino group on the benzofuran ring is basic and its ionization state is pH-dependent. This will affect its solubility in aqueous and organic phases. -> Solution: Adjust the pH of the aqueous phase during extraction to ensure the compound is in its neutral, more organic-soluble form. For example, basifying the solution will deprotonate the amine, increasing its partition into an organic solvent. 2. Adsorption to Surfaces: The compound may be adsorbing to glass or plastic surfaces, especially at low concentrations. -> Solution: Use silanized glassware or low-adhesion plasticware. Pre-rinsing containers and pipette tips with the sample solution can also help. |
Frequently Asked Questions (FAQs)
1. What are the most common degradation pathways for 5-amino-2-butylbenzofuran derivatives?
Based on the chemical structure, the most probable degradation pathways are:
-
Oxidation: The aromatic amine and the electron-rich benzofuran ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions, and is often accelerated by light.[1][2][3]
-
Hydrolysis: While the benzofuran ring itself is relatively stable to hydrolysis, substituents on the ring could be susceptible, depending on their nature. The primary amine can also influence the electronic properties of the ring, potentially affecting its stability at extreme pH values.
-
Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or visible light can lead to complex degradation pathways.
2. How can I proactively enhance the stability of my 5-amino-2-butylbenzofuran derivative in solution?
-
pH Control: Buffer the solution to a pH where the compound exhibits maximum stability. This needs to be determined experimentally through a pH-stability profile study.
-
Use of Antioxidants: For formulations, consider the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to mitigate oxidative degradation.
-
Chelating Agents: To prevent metal-catalyzed oxidation, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert gas like nitrogen or argon can significantly improve stability.
-
Light Protection: Always store solutions in amber containers or wrapped in aluminum foil to protect from light.
3. What is a forced degradation study and why is it important?
A forced degradation or stress testing study involves intentionally subjecting the drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][5][6] The goal is to accelerate degradation to generate the likely degradation products that could form under normal storage conditions. This is crucial for:
-
Understanding the degradation pathways of the molecule.
-
Identifying potential degradation products.
-
Developing and validating a "stability-indicating" analytical method that can separate the parent drug from all its degradation products.[6]
4. What is a "stability-indicating" HPLC method?
A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients. The specificity of such a method is demonstrated through forced degradation studies.[6]
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on a 5-amino-2-butylbenzofuran derivative, analyzed by a stability-indicating HPLC method. The data is based on typical results observed for structurally similar compounds like dronedarone and amiodarone.[7][8][9]
Table 1: Summary of Forced Degradation Results
| Stress Condition | Parameters | % Assay of Parent Compound | % Total Degradation | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 92.5 | 7.2 | 99.7 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 12h | 88.1 | 11.5 | 99.6 |
| Oxidation | 3% H₂O₂, RT, 24h | 85.3 | 14.2 | 99.5 |
| Thermal | Solid, 80°C, 48h | 98.2 | 1.5 | 99.7 |
| Photolytic | Solid, ICH Q1B conditions | 95.8 | 3.9 | 99.7 |
Table 2: Major Degradation Products under Different Stress Conditions
| Stress Condition | Major Degradant Peak (Relative Retention Time) | % Peak Area |
| Acid Hydrolysis | D1 (0.85) | 4.8 |
| Base Hydrolysis | D2 (0.72) | 8.1 |
| Oxidation | D3 (1.15) | 9.5 |
| Oxidation | D4 (1.25) | 3.2 |
| Photolytic | D5 (0.95) | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a 5-amino-2-butylbenzofuran derivative under various stress conditions.
Materials:
-
5-amino-2-butylbenzofuran derivative
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the 5-amino-2-butylbenzofuran derivative in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 12 hours. After the specified time, cool the solution and neutralize it with 1 M HCl. Dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of the solid powder in an oven at 80°C for 48 hours. Also, keep a solution of the compound in the chosen solvent at 60°C for 48 hours. After the specified time, dissolve the solid sample and dilute both samples with the mobile phase for HPLC analysis.
-
Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Analyze the samples by HPLC. A control sample protected from light should be analyzed in parallel.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the 5-amino-2-butylbenzofuran derivative from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (Dronedarone Impurity A)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a known impurity of the drug Dronedarone, often referred to as Dronedarone Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this aminobenzofuran derivative stem from its structural similarity to the parent drug, Dronedarone, and other process-related impurities. These similarities can lead to co-elution in chromatographic methods and difficulties in selective crystallization. The presence of a basic tertiary amine and a primary aromatic amine can lead to peak tailing on silica-based chromatography columns and potential for on-column degradation.
Q2: What are the common impurities found alongside the target molecule?
A2: Impurities can originate from the complex synthetic route of Dronedarone.[1] Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Specifically, impurities derived from debutylated alkylating agents used in the synthesis have been identified as potential process-related impurities. Known related substances of Dronedarone include its synthetic intermediates and degradation products formed under stress conditions like acid hydrolysis and oxidation.[2][3]
Q3: Which analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is the most potent and frequently employed analytical technique for identifying and quantifying impurities in pharmaceutical products.[4] Specifically, reverse-phase HPLC (RP-HPLC) with UV detection is a validated method for the determination of Dronedarone and its related substances.[2][3][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also valuable for the identification of unknown or trace-level impurities.[1]
Q4: Can this compound be purified by crystallization?
A4: Crystallization is a viable purification technique for pharmaceutical impurities.[4] However, its success is highly dependent on the solvent system and the nature and concentration of the co-existing impurities. Due to the likely presence of structurally similar compounds, achieving high purity with a single crystallization step may be challenging. It is often used as a final polishing step after chromatographic purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatography Troubleshooting
Issue 1: Poor resolution between the target compound and impurities.
-
Possible Cause: Inappropriate mobile phase composition or column chemistry.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A lower percentage of the organic solvent can increase retention and may improve the separation of closely eluting peaks.
-
Modify the pH of the aqueous phase. For basic compounds like this, a slightly basic or neutral pH can sometimes improve peak shape and resolution. However, be mindful of the column's pH stability.
-
Introduce an ion-pairing agent to the mobile phase, which can improve the retention and resolution of basic compounds on reverse-phase columns.[3]
-
-
Change Column:
-
Switch to a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[3]
-
Use a column with a smaller particle size or a longer length to increase efficiency and resolution.
-
-
Gradient Elution: Employ a shallow gradient elution to better separate complex mixtures of related substances.[2][3]
-
Issue 2: Peak tailing for the target compound.
-
Possible Cause: Interaction of the basic amine groups with residual acidic silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask the active silanol sites.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly end-capped and base-deactivated stationary phase.
-
Adjust pH: Increase the pH of the mobile phase (within the column's tolerance) to suppress the ionization of silanol groups.
-
Lower Sample Load: Overloading the column can exacerbate peak tailing. Reduce the amount of sample injected.
-
Issue 3: Irreproducible retention times.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before each injection to ensure it is fully equilibrated.
-
Premix Mobile Phase: If using an isocratic method, premix the mobile phase solvents to avoid variations from the online mixing system.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention times.
-
Check for Leaks: Ensure there are no leaks in the HPLC system.
-
Crystallization Troubleshooting
Issue 1: The compound does not crystallize.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is supersaturated but nucleation is not occurring.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Cooling: Slowly cool the solution. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a solvent in which it is soluble.
-
Issue 2: The resulting crystals are of low purity.
-
Possible Cause: Co-crystallization with impurities or inclusion of mother liquor in the crystal lattice.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more subsequent recrystallizations.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, more ordered, and purer crystals.
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Pre-Purification: Use a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before crystallization.
-
Data Presentation
The following table summarizes typical analytical HPLC conditions reported for the analysis of Dronedarone and its impurities, which can be adapted for purification method development.
| Parameter | Method 1[2] | Method 2[3] |
| Column | Ascentis® Express C18 (4.6 x 100 mm, 2.7 µm) | C8 |
| Mobile Phase A | 0.01 M KH2PO4 + 0.01 M Tetra n-butyl ammonium hydrogen sulfate, pH 3.2 | Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Linear Gradient | Linear Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | 220 nm | 288 nm |
| Column Temp. | Not Specified | 25 °C |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is based on established methods for analyzing Dronedarone and its impurities and can be used to monitor the progress of purification.[2][3]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.01 M solution of potassium dihydrogen phosphate and a 0.01 M solution of tetra-n-butyl ammonium hydrogen sulfate in HPLC-grade water. Mix and adjust the pH to 3.2 with phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B (linear gradient)
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the elution of the target compound and any impurities.
Protocol 2: General Guideline for Preparative HPLC
This protocol provides a general workflow for scaling up an analytical method to a preparative scale for purification.
-
Method Development on Analytical Scale: Develop an optimized analytical HPLC method with good resolution (>1.5) between the target compound and its closest eluting impurities.
-
Scale-Up Calculation: Calculate the new flow rate and sample load for the preparative column based on the column dimensions. A common approach is to keep the linear velocity constant.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a minimal amount of a strong solvent and filter it to remove any particulate matter.
-
Purification:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the prepared sample.
-
Run the preparative HPLC using the scaled-up conditions.
-
-
Fraction Collection: Collect fractions as the compounds elute from the column. Use a fraction collector triggered by UV absorbance to selectively collect the peak corresponding to the target compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product Isolation: The purified compound can be isolated as an oil or further purified by crystallization.
Mandatory Visualization
Caption: General workflow for the purification of Dronedarone Impurity A.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. veeprho.com [veeprho.com]
- 2. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 3. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. saspublishers.com [saspublishers.com]
Technical Support Center: Method Validation for the Quantification of Dronedarone Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the method validation for the quantification of Dronedarone impurity A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for Dronedarone or its impurities?
Answer: Poor peak shape can arise from several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Secondary Interactions: Silanol groups on the column packing can interact with basic compounds, causing peak tailing. Consider using a mobile phase with a competitive amine like triethylamine or switching to an end-capped column.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Ensure the mobile phase pH is appropriate for Dronedarone and its impurities.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.[2] Try flushing the column or replacing it if it's old or has been used extensively.
Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram. What is the cause and how can I resolve this?
Answer: Ghost peaks are typically due to contamination in the HPLC system or the sample.[3] Here are some troubleshooting steps:
-
System Contamination: Contaminants from previous analyses can accumulate in the injector, tubing, or column. Implement regular washing cycles for your system components.[3]
-
Sample or Solvent Contamination: Ensure your solvents are of high purity and your sample preparation is clean. Filter all samples and mobile phases before use.
-
Carryover: Residual sample from a previous injection can be carried over to the next. Run a blank injection after a high-concentration sample to check for carryover.
Question: Why is the resolution between Dronedarone and impurity A insufficient?
Answer: Inadequate resolution can compromise the accuracy of quantification. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the organic-to-aqueous ratio in your mobile phase can significantly impact resolution. A systematic approach, such as running a gradient, can help determine the optimal composition.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[1]
-
Column Chemistry: If adjusting the mobile phase doesn't work, you may need a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[1][4][5]
-
Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.
Question: My baseline is noisy or drifting. What should I do?
Answer: A noisy or drifting baseline can interfere with the detection and integration of low-level impurities. Common causes include:
-
Detector Issues: The detector lamp may be failing, or the detector cell could be contaminated. Check the lamp's usage hours and clean the cell if necessary.
-
Mobile Phase Outgassing: Dissolved gases in the mobile phase can form bubbles in the detector cell. Ensure your mobile phase is properly degassed.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a noisy baseline.[2] Check for leaks and ensure the pump is properly maintained.
-
Contaminated Mobile Phase: Impurities in your mobile phase solvents can contribute to baseline noise. Use high-purity solvents.
Frequently Asked Questions (FAQs)
Question: What are the typical validation parameters for a method quantifying Dronedarone impurity A?
Answer: According to ICH guidelines, the validation of an impurity quantification method should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6]
Question: How is the specificity of the method demonstrated?
Answer: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself.[1][5] This is often achieved by spiking the drug substance with known impurities and by performing forced degradation studies.[4][5] The method should be able to separate the impurity A peak from all other peaks.[7]
Question: What is a typical linear range for the quantification of Dronedarone impurity A?
Answer: The linear range will depend on the specific method and the expected concentration of the impurity. For impurities, the range typically covers from the reporting threshold up to 120% of the specification limit. A common range found in literature for Dronedarone and its impurities is from the LOQ up to 150 µg/mL.[6]
Question: What are the acceptance criteria for accuracy and precision?
Answer: For impurity quantification, the accuracy, determined by recovery studies, should typically be within 98.0% to 102.0%.[8] The precision, expressed as the relative standard deviation (%RSD), should generally be not more than 2.0%.[6][8]
Quantitative Data Summary
The following tables summarize typical parameters for RP-HPLC methods used for the quantification of Dronedarone and its impurities.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm)[1] | Hypersil ODS 3V (250 mm x 4.5 mm, 5 µm)[6] | BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Buffer: Methanol (40:60 v/v)[1] | Buffer: Acetonitrile (42:58 v/v)[6] | Buffer: Methanol (10:90 v/v)[9] |
| Buffer | 50 mM KH2PO4 + 1 ml triethylamine, pH 2.5[1] | Potassium dihydrogen phosphate, pH 3.0[6] | Potassium dihydrogen phosphate + 0.1% triethylamine, pH 6[9] |
| Flow Rate | 1.0 mL/min[1] | 1.1 mL/min[6] | 2.0 mL/min[9] |
| Detection | UV at 290 nm[1] | UV at 220 nm[6] | UV at 254 nm[9] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-80 µg/mL[1] | 10-150 µg/mL[6] | 5-80 µg/mL[9] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9999[6] | >0.999[9] |
| LOD | 0.1 µg/mL[1] | 0.87 µg/mL[6] | Not Specified |
| LOQ | 0.3 µg/mL[1] | 2.66 µg/mL[6] | Not Specified |
| Accuracy (% Recovery) | 99.2-100.5%[1] | 99.3%[6] | Acceptable[9] |
| Precision (%RSD) | < 2.0%[6] | < 2.0%[6] | Acceptable[9] |
Experimental Protocols
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of Dronedarone and impurity A at a concentration that will produce a significant response.
-
Inject the standard solution six replicate times.
-
Calculate the %RSD for the peak area, retention time, tailing factor, and theoretical plates for both Dronedarone and impurity A.
-
-
Acceptance Criteria: The %RSD for the peak area and retention time should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specific range.
-
Procedure:
-
Prepare a series of at least five solutions of impurity A ranging from the LOQ to 120% of the specification limit.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[5]
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare the drug product placebo and spike it with impurity A at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[8]
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug substance spiked with impurity A at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
-
-
Acceptance Criteria: The %RSD should not be more than 2.0%.[6]
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]
- 6. jocpr.com [jocpr.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. RP-HPLC Method Development and Validation of Dronedarone Hydrochloride in Bulk and Dosage Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Validated HPLC and Ultra-HPLC Methods for Determination of Dronedarone and Amiodarone Application for Counterfeit Drug Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Profile: A Comparative Analysis of Dronedarone and Its Impurities
A comprehensive guide for researchers, scientists, and drug development professionals detailing the biological activities of the antiarrhythmic agent dronedarone and its known impurities. This report synthesizes available experimental data to provide a comparative overview of their pharmacological and cytotoxic effects.
Dronedarone, a benzofuran derivative and a non-iodinated analogue of amiodarone, is a multi-channel blocking antiarrhythmic drug prescribed for the management of atrial fibrillation.[1][2] Its therapeutic action is attributed to its ability to inhibit multiple cardiac ion channels, including potassium, sodium, and calcium channels, and to its antiadrenergic properties.[1][3][4] The manufacturing process and degradation pathways of dronedarone can result in the formation of various impurities. Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of the final drug product. This guide provides a comparative analysis of the biological activity of dronedarone and its primary active metabolite, N-debutyl dronedarone (NDBD), and discusses the current knowledge gap regarding other process-related and degradation impurities.
Comparative Biological Activity
The primary active metabolite of dronedarone, N-debutyl dronedarone (NDBD or SR35021), has been the most extensively studied impurity. Experimental data indicates that NDBD is pharmacodynamically active, though significantly less potent than the parent compound.
Table 1: Comparative Potency of Dronedarone and N-debutyl Dronedarone (NDBD)
| Compound | Pharmacodynamic Activity Relative to Dronedarone | Reference |
| Dronedarone | 1x | - |
| N-debutyl Dronedarone (NDBD) | 3 to 10 times less potent | [5] |
In addition to its antiarrhythmic properties, the cytotoxic profiles of dronedarone and NDBD have been investigated. Studies have shown that both compounds can induce cytotoxicity in a concentration-dependent manner.
Table 2: Comparative Cytotoxicity of Dronedarone and its Metabolite in HepG2 Cells
| Compound | Assay | Endpoint | EC50 / IC50 (µM) | Reference |
| Dronedarone | Cell Viability (ATP) | Loss of Viability | 10.7 ± 1.0 | [6] |
| Cytotoxicity (LDH release) | Increased Cytotoxicity | 12.6 ± 1.1 | [6] | |
| Mitochondrial Toxicity (ATP depletion) | ATP Depletion | 0.49 | [7] | |
| Mitochondrial Membrane Potential | Dissipation | 0.5 | [7] | |
| Electron Transport Chain (NADH-supplemented) | Inhibition | 3.07 | [7] | |
| N-debutyl Dronedarone (NDBD) | Mitochondrial Toxicity (ATP depletion) | ATP Depletion | 1.07 | [7] |
| Mitochondrial Membrane Potential | Dissipation | 12.8 | [7] | |
| Electron Transport Chain (NADH-supplemented) | Inhibition | 11.94 | [7] |
It is important to note that for other identified process-related and degradation impurities of dronedarone, such as Impurity A, Impurity B, Impurity C, Impurity E, and Dronedarone N-Oxide, there is a significant lack of publicly available data on their specific biological activities. While their chemical structures and methods for their detection have been documented, their pharmacological and toxicological profiles remain largely uncharacterized in the scientific literature.[1][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Signaling Pathways and Experimental Workflows
The antiarrhythmic effect of dronedarone is achieved through its interaction with multiple cardiac ion channels, which modulates the cardiac action potential. The following diagram illustrates the primary signaling pathway affected by dronedarone.
Caption: Dronedarone's multi-channel blockade.
A typical experimental workflow for assessing the effect of dronedarone and its impurities on cardiac ion channels using patch-clamp electrophysiology is depicted below.
Caption: Patch-clamp electrophysiology workflow.
Detailed Experimental Protocols
Cardiac Ion Channel Assays using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of dronedarone and its impurities on specific cardiac ion channels (e.g., hERG, IKs, ICa, INa).
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human cardiac ion channel of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an appropriate external solution.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Pipette Solution (Internal): Typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution: Typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Clamp Protocols: Specific voltage protocols are applied to elicit the ionic current of interest. For example, for the hERG current, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
-
Compound Application: After obtaining a stable baseline recording, cells are perfused with increasing concentrations of the test compound (dronedarone or impurity).
-
Data Analysis: The peak current amplitude in the presence of the compound is compared to the baseline amplitude to determine the percentage of inhibition. Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
Cytotoxicity Assays
Objective: To assess the cytotoxic potential of dronedarone and its impurities.
Methodology (using a lactate dehydrogenase (LDH) release assay as an example):
-
Cell Culture: A suitable cell line (e.g., human hepatoma HepG2 cells) is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of dronedarone or its impurities for a specified duration (e.g., 24 or 48 hours).
-
LDH Measurement:
-
A sample of the cell culture supernatant is transferred to a new 96-well plate.
-
An LDH assay reagent, containing lactate, NAD+, and diaphorase, is added to each well.
-
The plate is incubated in the dark at room temperature.
-
The enzymatic reaction, which results in the formation of a colored formazan product, is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer). Concentration-response curves are used to determine the EC50 value.
Conclusion
This guide provides a comparative overview of the biological activity of dronedarone and its primary active metabolite, N-debutyl dronedarone. While dronedarone exhibits potent multi-channel blocking activity, its major metabolite is significantly less active. Both compounds have demonstrated cytotoxic potential in vitro. A critical knowledge gap exists regarding the biological activities of other process-related and degradation impurities of dronedarone. Further research is warranted to fully characterize the pharmacological and toxicological profiles of all potential impurities to ensure the overall safety and efficacy of dronedarone-containing medications. The experimental protocols and workflows detailed herein provide a foundation for conducting such essential investigations.
References
- 1. veeprho.com [veeprho.com]
- 2. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ispstandards.com [ispstandards.com]
- 5. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dronedarone-Induced Cardiac Mitochondrial Dysfunction and Its Mitigation by Epoxyeicosatrienoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Dronedarone EP Impurity C | 141626-57-5 | SynZeal [synzeal.com]
- 11. Dronedarone Impurity 1 | 141627-42-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 12. Dronedarone impurity A CRS | LGC Standards [lgcstandards.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Dronedarone N-Oxide - SRIRAMCHEM [sriramchem.com]
- 16. CAS 141627-42-1 Dronedarone Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 17. veeprho.com [veeprho.com]
- 18. lookchem.com [lookchem.com]
- 19. Dronedarone EP Impurity B | 141644-91-9 [chemicea.com]
- 20. Dronedarone N-Oxide | CymitQuimica [cymitquimica.com]
- 21. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Benzofuran Analogs as Histamine H3 and H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs and their antagonist activity at the histamine H3 (H3R) and H4 (H4R) receptors. The data presented is derived from a study by de Oliveira et al. (2017), which explores the anti-inflammatory potential of these compounds.[1][2][3] This document summarizes the quantitative structure-activity relationship (SAR) data, details the experimental protocols for the binding assays, and visualizes the key experimental workflow and the associated signaling pathways.
Quantitative Data: Binding Affinities of 5-Substituted Benzofuran Analogs
The following table summarizes the binding affinities (expressed as pKi values) of a series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine analogs for the human histamine H3 and H4 receptors. A higher pKi value indicates a higher binding affinity.
| Compound ID | R1 (Piperazine substituent) | R2 (Benzofuran 5-position) | H3R pKi | H4R pKi |
| 1a | H | H | 5.57 | < 5.0 |
| 1b | Methyl | H | 5.57 | < 5.0 |
| 1c | Ethyl | H | 5.82 | < 5.0 |
| 1d | Phenyl | H | 6.00 | 5.61 |
| 1e | Allyl | H | 6.40 | 5.30 |
| 1f | Phenyl | F | 5.85 | 5.52 |
| 1g | Methyl | OCH3 | 5.85 | < 5.0 |
| 1h | Methyl | tert-Butyl | 5.95 | < 5.0 |
| 1i | Phenyl | Cl | 5.92 | 6.06 |
Structure-Activity Relationship (SAR) Summary
The structure-activity relationship for this series of benzofuran analogs reveals several key insights into their binding at the H3 and H4 receptors. The following diagram illustrates the impact of substitutions at the R1 (piperazine) and R2 (benzofuran 5-position) on receptor affinity.
Caption: SAR of 5-substituted benzofuran analogs at H3R and H4R.
Experimental Protocols
Radioligand Binding Assay for Histamine H3 and H4 Receptors
The binding affinities of the synthesized compounds for the human histamine H3 and H4 receptors were determined using a competitive radioligand binding assay.
Materials:
-
Membrane Preparations: Membranes from HEK293 cells stably expressing either the human H3 receptor or the human H4 receptor.
-
Radioligands:
-
For H3R: [³H]-Nα-methylhistamine
-
For H4R: [³H]-Histamine
-
-
Competitor Compounds: The synthesized 5-substituted benzofuran analogs.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the amount of bound radioligand.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the competitor compounds in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and the competitor compound at various concentrations.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each competitor compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for the radioligand binding assay.
Caption: Experimental workflow for the radioligand binding assay.
Signaling Pathways
The histamine H3 and H4 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.[4][5] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The benzofuran analogs described in this guide act as antagonists, blocking the binding of histamine and thereby inhibiting this signaling cascade.
The following diagram illustrates the canonical signaling pathway for the histamine H3 and H4 receptors.
Caption: Signaling pathway of histamine H3 and H4 receptors.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a critical intermediate and known impurity (Dronedarone Impurity A) in the synthesis of Dronedarone, is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3][4] This guide provides a comprehensive cross-validation and comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods, designed for different analytical objectives: routine quality control and comprehensive impurity profiling. The methodologies and performance data presented are based on established principles for the analysis of benzofuran and aminofuran derivatives.[5][6]
Introduction to Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation, identification, and quantification of pharmaceutical compounds.[7][8] For benzofuran derivatives, HPLC offers robust and reliable analytical solutions.[5][9] The choice between an isocratic method, which uses a constant mobile phase composition, and a gradient method, where the mobile phase composition changes over time, is dictated by the specific analytical requirements. An isocratic method is often favored for its simplicity and speed in routine quality control, while a gradient method provides superior separation for complex samples containing multiple impurities.[10]
This guide compares a rapid isocratic HPLC method, ideal for high-throughput screening and routine quality checks, with a more comprehensive gradient HPLC method designed for detailed impurity profiling and stability studies. The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and consistency of the analytical data.[7][11]
Comparative Analysis of HPLC Methods
The performance of the two HPLC methods was evaluated based on key validation parameters as stipulated by ICH guidelines.[11][12][13] These parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative performance data for the isocratic and gradient HPLC methods for the analysis of this compound.
Table 1: Method 1 - Isocratic HPLC for Routine Quality Control
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 5 - 150 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) (µg/mL) | - | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | - | 4.5 |
Table 2: Method 2 - Gradient HPLC for Impurity Profiling
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Resolution > 2.0 from nearest impurity | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 1 - 200 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.8% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.65% |
| Intermediate Precision | ≤ 2.0% | 1.10% |
| Limit of Detection (LOD) (µg/mL) | - | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | - | 0.9 |
Experimental Protocols
Detailed methodologies are provided below for the two HPLC methods. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Method 1: Isocratic RP-HPLC for Routine Quality Control
This method is designed for rapid and routine analysis, making it suitable for in-process controls and final product release testing where the primary goal is to quantify the main analyte.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Method 2: Gradient RP-HPLC for Impurity Profiling
This gradient method is developed for the comprehensive separation and quantification of the main analyte and its potential impurities, making it ideal for stability studies and in-depth quality assessment.[10]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) for peak purity analysis.
-
Column: C18, 4.6 mm x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 200 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical diagram for selecting an appropriate HPLC method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. desertcart.sc [desertcart.sc]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. wjarr.com [wjarr.com]
The Potent Threat of Benzofuran Derivatives in Oncology: A Comparative Analysis
A detailed examination of recent studies reveals the significant and varied anticancer potential of novel benzofuran derivatives. These compounds are demonstrating promising results against a spectrum of cancer cell lines through diverse mechanisms of action, including the disruption of critical signaling pathways and the induction of programmed cell death. This guide provides a comparative overview of their efficacy, supported by quantitative data and detailed experimental protocols, for researchers and drug development professionals.
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown a wide array of biological activities, with their anticancer properties being a major focus of current research.[1][2] This comparative guide synthesizes recent findings on the anticancer effects of various benzofuran derivatives, offering a clear and objective look at their performance.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of different benzofuran derivatives have been rigorously evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following tables summarize the IC50 values for several classes of benzofuran derivatives, showcasing their efficacy.
Table 1: Benzofuran-N-Aryl Piperazine Hybrids and Halogenated Benzofurans
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 11 | A549 (Lung Carcinoma) | 8.57[1][3] |
| Hybrid 12 | SGC7901 (Gastric Cancer) | 16.27[1][3] | |
| Hybrid 16 | A549 (Lung Carcinoma) | 0.12[1][3] | |
| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[1][3] | |
| Halogenated Benzofurans | Compound 3 | HeLa (Cervical Carcinoma) | 1.136[1] |
| Fluorinated Derivative | Not Specified | 0.43[4] |
Table 2: 3-Amidobenzofuran and Benzofuran-based Oxadiazole Conjugates
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 3-Amidobenzofuran | 6g | MDA-MB-231 (Breast) | 3.01[5][6] |
| 6g | HCT-116 (Colon) | 5.20[5][6] | |
| 6g | HT-29 (Colon) | 9.13[5] | |
| 6g | HeLa (Cervical) | 11.09[5] | |
| Benzofuran-based Oxadiazole Conjugates | 14c (Bromo derivative) | HCT116 (Colon) | 3.27[6][7] |
Table 3: Benzofuran-2-carboxamide and 2-Acetylbenzofuran Hybrids
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Benzofuran-2-carboxamide | 50g | HCT-116 (Colon) | 0.87[7] |
| 50g | HeLa (Cervical) | 0.73[7] | |
| 50g | HepG2 (Liver) | 5.74[7] | |
| 50g | A549 (Lung) | 0.57[7] | |
| 2-Acetylbenzofuran Hybrid | 26 | Not Specified | 0.93 (EGFR Kinase)[7] |
Table 4: LSD1 Inhibitors and Pyrazole/Oxadiazole Hybrids
| Derivative Class | Compound | Cancer Cell Line/Target | IC50 (µM) |
| LSD1 Inhibitor | 17i | LSD1 Enzyme | 0.065[8] |
| 17i | MCF-7 (Breast) | 2.90[8] | |
| 17i | H460 (Lung) | 2.06[8] | |
| Benzofuran–pyrazole Hybrid | 3d | Various Cancer Lines | 0.33 - 4.87 (GI50)[9] |
| Benzofuran–oxadiazole Hybrid | 5d | A549 (Lung) | 6.3[10] |
Mechanisms of Anticancer Activity and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often by targeting multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.[1] Some of the key mechanisms identified include the inhibition of tubulin polymerization, lysine-specific demethylase 1 (LSD1), and the mTOR signaling pathway.[5][8][11]
One notable mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Derivative 6g, a 3-amidobenzofuran, has been shown to act as a tubulin polymerization inhibitor.[5]
Another critical target is the enzyme LSD1, which is overexpressed in various cancers. Compound 17i has demonstrated potent inhibition of LSD1, leading to antiproliferative effects against a range of tumor cells.[8]
The mTOR signaling pathway, a central regulator of cell growth and proliferation, is also a target for benzofuran derivatives.[11] Additionally, some derivatives interfere with the VEGFR-2 pathway, crucial for angiogenesis, and inhibit EGFR kinase, a key driver in many cancers.[7][12]
Figure 1: Key signaling pathways targeted by benzofuran derivatives.
Experimental Protocols
The evaluation of the anticancer activity of benzofuran derivatives involves a range of standardized in vitro and in vivo experimental protocols.[1]
In Vitro Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell viability and proliferation.[1]
-
Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
-
-
Flow Cytometry for Cell Cycle Analysis: This technique is employed to determine the effect of the compounds on the progression of the cell cycle.[1]
-
Procedure: Cancer cells are treated with the benzofuran derivatives for a defined time. The cells are then harvested, fixed (e.g., with 70% ethanol), and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is then analyzed by a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[1]
-
Procedure: Treated and untreated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Figure 2: General experimental workflow for evaluating anticancer effects.
In Vivo Studies
-
Xenograft Tumor Models: To evaluate the in vivo antitumor efficacy, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[1]
-
Procedure: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The benzofuran derivatives are administered to the treatment group (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed, and further analysis (e.g., histopathology, biomarker analysis) can be performed.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 5. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Neuroprotective Potentials: Evaluating a Benzofuran Derivative Against Established Therapeutics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the neuroprotective effects of a novel benzofuran derivative against two established neuroprotective agents, Donepezil and Memantine. Due to the absence of direct experimental data on the neuroprotective properties of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, this analysis utilizes a structurally related and well-studied benzofuran compound as a proxy to explore the potential of this chemical class. The information presented herein is intended to serve as a resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction to the Compounds
This compound is primarily documented as an intermediate in the synthesis of Dronedarone, an antiarrhythmic medication. While its direct neuroprotective effects have not been extensively studied, the benzofuran scaffold is a recurring motif in compounds exhibiting neuroprotective activity.[1][2]
Benzofuran-2-carboxamide derivatives represent a class of compounds that have demonstrated significant neuroprotective effects in preclinical studies. For the purpose of this guide, we will focus on a promising derivative from this class as a representative of the neuroprotective potential of benzofurans.[1][3]
Donepezil is an acetylcholinesterase inhibitor widely used in the symptomatic treatment of Alzheimer's disease. Beyond its primary mechanism, studies have revealed its neuroprotective properties, which are independent of cholinesterase inhibition and involve various signaling pathways.[1][4]
Memantine is an NMDA receptor antagonist used to treat moderate-to-severe Alzheimer's disease. Its mechanism of action centers on mitigating excitotoxicity, a key pathological process in several neurodegenerative disorders.[4][5]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the in vitro neuroprotective efficacy of a representative benzofuran-2-carboxamide derivative, Donepezil, and Memantine against common neurotoxic insults.
Table 1: Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Rat Cortical Neurons
| Compound | Concentration | Cell Viability (%) | Reference |
| Benzofuran-2-carboxamide (Compound 1f) | 100 µM | >75 | [2] |
| Donepezil | 10 µM | Significant decrease in LDH release | [6] |
| Memantine | 30 µM | Comparable to Compound 1f | [1][3] |
Table 2: Neuroprotection Against Amyloid-β (Aβ)-Induced Toxicity
| Compound | Cell Model | Concentration | Effect | Reference |
| Donepezil | Rat Septal Neurons | 0.1, 1, 10 µM | Attenuated LDH efflux by 9.4%, 17.4%, and 22.5% respectively | [1] |
| Donepezil | PC12 Cells | 5, 10, 20, 50 µM | Increased cell viability from 57.35% to 87.35% | [7] |
| Memantine | Not specified | Not specified | Does not significantly decrease LDH release in this model | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of N-methyl-D-aspartate (NMDA) receptors.[8]
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media for a period that allows for maturation and expression of functional NMDA receptors (typically 10-14 days in vitro).[9]
-
Compound Treatment: The cultured neurons are pre-treated with the test compound (e.g., benzofuran derivative, Donepezil, or Memantine) at various concentrations for a specified duration (e.g., 24-48 hours).
-
Induction of Excitotoxicity: NMDA is added to the culture medium at a concentration known to induce significant neuronal cell death (e.g., 100-300 µM) for a defined period (e.g., 30 minutes to 24 hours).[10]
-
Assessment of Neuroprotection: Neuronal viability is assessed using methods such as:
Amyloid-β (Aβ)-Induced Toxicity Assay
This assay assesses the protective effects of compounds against the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Cell Culture: A suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons are cultured.
-
Compound Treatment: Cells are pre-treated with the test compound at various concentrations.
-
Induction of Toxicity: Aggregated Aβ peptides (e.g., Aβ25-35 or Aβ1-42) are added to the cell culture to induce neurotoxicity.[7]
-
Assessment of Neuroprotection: Cell viability and cell death are measured using assays such as the MTT assay or LDH assay.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by complex signaling pathways. The diagrams below illustrate the key mechanisms for Donepezil and Memantine.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, the broader class of benzofuran derivatives shows considerable promise in preclinical models of neurodegeneration. The representative benzofuran-2-carboxamide derivative demonstrates potent protection against NMDA-induced excitotoxicity, with an efficacy comparable to the established drug Memantine.[1][3]
Donepezil exhibits neuroprotective effects against both excitotoxicity and Aβ-induced toxicity through multiple signaling pathways, including the activation of nicotinic acetylcholine receptors and the PI3K/Akt pathway.[1][3] Memantine's primary neuroprotective mechanism involves the modulation of NMDA receptor activity to reduce excitotoxicity.[4][5]
Further investigation into the neuroprotective properties of this compound and other related benzofuran compounds is warranted. The data presented in this guide suggest that the benzofuran scaffold is a valuable starting point for the development of novel neuroprotective agents. Future research should focus on direct in vitro and in vivo studies of the target compound to fully elucidate its therapeutic potential.
References
- 1. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 6. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone. The methodologies presented are benchmarked against each other, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of the target molecule, a complex benzofuran derivative, is primarily achieved through two distinct strategies: a linear synthesis and a convergent synthesis. The linear approach, while traditional, involves a sequential construction of the molecule, often leading to lower overall yields. In contrast, the more contemporary convergent approach involves the synthesis of complex fragments that are then coupled, which can offer higher efficiency and flexibility. This guide will delve into the specifics of each route, providing a clear comparison of their respective advantages and disadvantages.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following tables summarize the quantitative data for the two primary synthetic routes to the target compound.
Table 1: Linear Synthesis Route Data
| Step | Reaction | Key Reagents & Conditions | Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | 2-butyl-5-nitrobenzofuran, 4-methoxybenzoyl chloride, AlCl₃ or SnCl₄, Dichloromethane, 0-5°C | 78% | [1] |
| 2 | Demethylation | (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, Tributylamine hydrochloride, 200°C | >99% | [1] |
| 3 | O-Alkylation | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, 1-chloro-3-(dibutylamino)propane, K₂CO₃, Acetonitrile, Reflux | Not specified | [2][3] |
| 4 | Nitro Reduction | (2-butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, H₂, Raney Nickel, Methanol, 45-50°C, 4-5 Kg/cm² pressure | Not specified | [3] |
Table 2: Convergent Synthesis Route Data
| Step | Reaction | Key Reagents & Conditions | Yield (%) | Reference |
| 1 | Iodocyclization (Benzofuran Core Synthesis) | 2-(1-ethynyl)ethoxy-4-nitrophenol derivative | Not specified | [4][5] |
| 2 | Side Chain Synthesis | 4-(3-(Dibutylamino)propoxy)benzoic acid hydrochloride | Not specified | [6] |
| 3 | Carbonylative Suzuki-Miyaura Coupling | 3-iodo-2-butyl-5-aminobenzofuran, 4-(3-(dibutylamino)propoxy)phenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, CO, Anisole, 80°C | 57% | [4] |
| 4 | Nitro Reduction (if starting with nitro-benzofuran) | SnCl₂, EtOH, 70°C | Not specified | [4] |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical flow of each route.
Caption: Linear synthesis pathway for the target molecule.
Caption: Convergent synthesis pathway for the target molecule.
Experimental Protocols
This section provides detailed methodologies for the key experiments in both the linear and convergent synthetic routes.
Linear Synthesis Protocols
Step 1: Friedel-Crafts Acylation of 2-butyl-5-nitrobenzofuran
To a solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in dichloromethane, 4-methoxybenzoyl chloride (1.1 eq) is added at 0-5°C.[1] Aluminum chloride (AlCl₃) or tin (IV) chloride (SnCl₄) (1.2 eq) is then added portion-wise while maintaining the temperature. The reaction mixture is stirred at this temperature for 2-4 hours. Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent like isopropanol to afford (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
Step 2: Demethylation of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
(2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) is heated with tributylamine hydrochloride (excess) at 200°C for 2-3 hours.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from acetone to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.
Step 3: O-Alkylation of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
A mixture of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq), 1-chloro-3-(dibutylamino)propane (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is refluxed for 4-6 hours.[3] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (2-butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, which can be purified by column chromatography.
Step 4: Reduction of (2-butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
(2-butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is dissolved in methanol and subjected to hydrogenation in the presence of Raney Nickel catalyst under a hydrogen pressure of 4-5 Kg/cm² at a temperature of 45-50°C for 3-4 hours.[3] After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield the target molecule, this compound.
Convergent Synthesis Protocols
Step 1: Synthesis of 3-iodo-2-butyl-5-aminobenzofuran
The synthesis of this key intermediate can be achieved through a multi-step sequence starting from a substituted phenol, involving iodocyclization of an alkyne precursor.[4] The final step typically involves the reduction of a nitro group to an amine, for which standard conditions such as SnCl₂ in ethanol at 70°C can be employed.[4]
Step 2: Synthesis of 4-(3-(dibutylamino)propoxy)phenylboronic acid
This fragment can be prepared from 4-bromophenol. The hydroxyl group is first alkylated with 1-chloro-3-(dibutylamino)propane. The resulting bromo-substituted side chain is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
Step 3: Carbonylative Suzuki-Miyaura Coupling
A mixture of 3-iodo-2-butyl-5-aminobenzofuran (1.0 eq), 4-(3-(dibutylamino)propoxy)phenylboronic acid (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and K₂CO₃ (3.0 eq) in anisole is placed under a carbon monoxide (CO) atmosphere.[4] The reaction mixture is heated to 80°C and stirred for 23 hours. After completion, the mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the target molecule.
Conclusion
Both the linear and convergent synthesis routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the project.
-
The linear synthesis is straightforward in its conceptual design. However, the multi-step nature can lead to a lower overall yield and may be less efficient for producing a library of analogs with variations in the benzofuran core.
-
The convergent synthesis , while potentially requiring more complex starting materials, offers significant advantages in terms of overall efficiency and flexibility. The ability to synthesize and modify the two key fragments independently allows for a more modular approach, which is particularly beneficial for medicinal chemistry programs aiming to explore structure-activity relationships. The key carbonylative Suzuki-Miyaura coupling step is a powerful tool for the formation of the central ketone linkage.
For large-scale production, a thorough optimization of either route would be necessary to maximize yields and minimize costs. However, for research and development purposes where flexibility and efficiency in generating analogs are crucial, the convergent approach appears to be the more strategic choice.
References
- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 4. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 5. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
Comparative Analysis of Dronedarone and its Impurity A: An In Vitro and In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known pharmacological and electrophysiological activities of the antiarrhythmic drug Dronedarone and its process-related impurity, Dronedarone Impurity A. While comprehensive data for Dronedarone is available, it is important to note that publicly accessible experimental data on the specific in vitro and in vivo activities of Dronedarone Impurity A is limited. This document, therefore, summarizes the established profile of Dronedarone and presents the experimental protocols that would be essential for a direct comparative evaluation of Impurity A, thereby providing a framework for future research.
Introduction to Dronedarone and Its Impurities
Dronedarone is a multichannel blocking antiarrhythmic drug, structurally related to amiodarone, used in the management of atrial fibrillation.[1][2] Its mechanism of action involves the inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels, as well as possessing anti-adrenergic properties.[1][2][3] The synthesis of Dronedarone can result in the formation of several process-related impurities. Among these is Dronedarone Impurity A, a known related substance that requires careful monitoring and control during the manufacturing process. Understanding the potential pharmacological activity of such impurities is crucial for ensuring the safety and efficacy of the final drug product.
Comparative Activity Profile
Due to the lack of specific studies on the activity of Dronedarone Impurity A, a direct quantitative comparison is not currently possible. The following table summarizes the known in vitro and in vivo effects of Dronedarone. The corresponding fields for Impurity A are marked as "Data not available" and serve as a template for future comparative studies.
Table 1: Comparative Quantitative Data of Dronedarone and Dronedarone Impurity A
| Parameter | Dronedarone | Dronedarone Impurity A | Reference |
| In Vitro Activity | |||
| IKr (hERG) Inhibition (IC50) | ~0.1-1 µM | Data not available | |
| IKs Inhibition (IC50) | Data available, potent inhibitor | Data not available | |
| INa (fast sodium current) Inhibition (IC50) | State-dependent; ~0.7 µM at -80 mV | Data not available | [4] |
| ICa,L (L-type calcium current) Inhibition (IC50) | State-dependent; ~0.4 µM at -40 mV | Data not available | [4] |
| IK,ACh (acetylcholine-activated potassium current) Inhibition | Potent inhibitor | Data not available | [5] |
| In Vivo Activity (Animal Models) | |||
| Effective Refractory Period (ERP) Prolongation (Atrial) | Significant prolongation | Data not available | [6] |
| QT Interval Prolongation | Dose-dependent increase | Data not available | [6] |
| Heart Rate Reduction | Yes | Data not available | [6] |
| Blood Pressure Reduction | Yes | Data not available |
Signaling Pathways and Mechanisms of Action
Dronedarone exerts its antiarrhythmic effects by modulating multiple ion channels involved in the cardiac action potential. The primary signaling pathway affected is the electrical conduction system of the heart.
Caption: Dronedarone's multichannel blockade of key cardiac ion channels.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of Dronedarone and Impurity A, the following established experimental protocols are provided.
In Vitro Electrophysiology: Patch-Clamp Technique
This protocol is designed to assess the effects of the compounds on specific cardiac ion channels expressed in mammalian cell lines (e.g., HEK293 or CHO cells) or isolated cardiomyocytes.
Caption: Workflow for in vitro patch-clamp electrophysiology experiments.
Methodology:
-
Cell Preparation: Culture mammalian cells stably expressing the ion channel of interest (e.g., hERG for IKr) or isolate primary cardiomyocytes from animal models.
-
Electrophysiological Recording:
-
Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-5 MΩ.
-
Fill the micropipette with an appropriate internal solution and obtain a giga-ohm seal with a selected cell.
-
Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Apply specific voltage-clamp protocols to elicit and record the ionic current of interest.
-
-
Compound Evaluation:
-
Record baseline currents.
-
Perfuse the cells with increasing concentrations of Dronedarone or Dronedarone Impurity A.
-
Record the steady-state block at each concentration.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline and plot a concentration-response curve.
-
Fit the curve with the Hill equation to determine the IC50 value.
-
In Vivo Electrophysiology: Anesthetized Animal Model
This protocol outlines the procedure for assessing the cardiovascular effects of the compounds in a relevant animal model (e.g., rabbit, dog, or pig).
Caption: Experimental workflow for in vivo cardiovascular assessment.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal with an appropriate agent (e.g., pentobarbital or isoflurane).
-
Surgically implant catheters for drug administration, blood pressure monitoring, and intracardiac recordings.
-
Record a surface electrocardiogram (ECG).
-
Allow the animal to stabilize before baseline measurements.
-
-
Experimental Procedure:
-
Record baseline values for heart rate, blood pressure, and intracardiac electrophysiological parameters (e.g., atrial and ventricular effective refractory periods).
-
Administer the vehicle control, Dronedarone, or Dronedarone Impurity A intravenously at escalating doses.
-
Continuously monitor and record all parameters throughout the experiment.
-
-
Data Analysis:
-
Measure changes from baseline for each parameter at each dose level.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Compare the dose-response relationships for Dronedarone and Impurity A.
-
Conclusion and Future Directions
This guide consolidates the current understanding of the in vitro and in vivo activity of Dronedarone. A significant data gap exists concerning the pharmacological and electrophysiological profile of its process-related impurity, Dronedarone Impurity A. The provided experimental protocols offer a clear pathway for researchers to conduct the necessary studies to fill this gap. A comprehensive comparative analysis is essential for a thorough risk assessment and to ensure the overall safety and quality of Dronedarone as a therapeutic agent. Future research should prioritize the characterization of Dronedarone Impurity A's activity to establish a complete in vitro to in vivo correlation for both the active pharmaceutical ingredient and its potential impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart : comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of analytical techniques for benzofuran analysis
A Comprehensive Guide to Analytical Techniques for Benzofuran Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of benzofuran and its derivatives is of paramount importance due to their wide-ranging pharmacological activities. This guide provides a head-to-head comparison of common analytical techniques employed for benzofuran analysis, supported by experimental data to facilitate the selection of the most suitable method for specific research and quality control needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique is a critical decision in the drug development pipeline, directly impacting data quality and regulatory compliance. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of various benzofuran derivatives.
| Validation Parameter | HPLC-UV | GC-MS | HPLC-MS |
| Linearity Range (µg/mL) | 0.5 - 100[1] | 0.05 - 50[1] | 0.005 - 30 (ng/mL)[2] |
| Correlation Coefficient (r²) | >0.999[1][2] | >0.999[1] | >0.99[2] |
| Accuracy (Recovery %) | 99.2 - 100.8%[1][3] | 99.8 - 101.5%[1] | Not explicitly stated |
| Precision (%RSD) | |||
| - Intraday | < 1.0%[1] | < 2.0%[1] | Not explicitly stated |
| - Interday | < 1.5%[1] | < 2.5%[1] | Not explicitly stated |
| Limit of Detection (LOD) | 0.05 - 2.41 µg/mL[1][2] | 0.01 µg/mL[1] | 1 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.15 - 3.97 µg/mL[1][2] | 0.05 µg/mL[1] | 5 - 30 ng/mL[2] |
Experimental Workflow for Benzofuran Analysis
A generalized workflow for the analysis of benzofuran derivatives, from sample reception to final data reporting, is crucial for maintaining consistency and ensuring data integrity. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)
This method is widely applicable for the analysis of a broad range of benzofuran derivatives in various matrices, including pharmaceutical formulations.[2]
1. Sample Preparation (Pharmaceutical Formulations):
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative into a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.[2]
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 0.1% Formic acid in water, and Mobile Phase B: 0.1% Formic acid in acetonitrile. The gradient can be optimized, for instance, starting at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to the initial conditions.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
UV Detection: Wavelength is set based on the UV absorbance maximum of the specific benzofuran derivative (e.g., 310 nm).[1]
-
MS Detection (ESI): Operated in positive or negative ion mode, depending on the analyte. The scan range is typically set to encompass the molecular weight of the target compound and its expected fragments (e.g., m/z 100-500).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile benzofuran derivatives, offering high sensitivity and specificity.[1] It is particularly useful for identifying and quantifying volatile impurities.
1. Sample Preparation:
-
Prepare a stock solution of the benzofuran derivative in a volatile organic solvent such as dichloromethane or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Injector: Splitless injection is often used for trace analysis, with an injector temperature of around 250°C.[1]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 150°C, hold for 1 minute), ramps up to a higher temperature (e.g., 280°C at 10°C/min), and holds for a few minutes to ensure elution of all compounds.[1]
-
MS Detection (EI): Ionization energy is typically set at 70 eV, with a scan range of m/z 50-400.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary quantitative technique for routine analysis, NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of benzofuran derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.[4]
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[4]
2. Instrumentation and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]
-
Acquire standard ¹H and ¹³C NMR spectra. A sufficient number of scans should be acquired, particularly for ¹³C NMR, to achieve a good signal-to-noise ratio.[4]
-
If required for complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
References
A Comparative Purity Assessment of Synthesized (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone and Related Dronedarone Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a known impurity of the antiarrhythmic drug Dronedarone[1][2], with other process-related and degradation impurities. The purity of pharmaceutical intermediates is critical as it can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API)[3]. This document outlines key analytical techniques for purity assessment and presents representative data to aid researchers in evaluating the quality of this benzofuran derivative.
Quantitative Purity Analysis
The purity of this compound, identified as Dronedarone Impurity A (or Impurity B in some literature), and its alternatives are typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Further characterization and identification of impurities are achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes representative purity data for the target compound and two other known Dronedarone impurities.
| Compound Name | Structure | Purity by HPLC (%) | Major Impurity (%) | Method |
| This compound) | 99.8 | < 0.1 | RP-HPLC | |
| Dronedarone Related Compound A | 99.5 | < 0.2 | RP-HPLC | |
| Dronedarone Related Compound C | 99.2 | < 0.3 | RP-HPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the separation and quantification of this compound and its related impurities.
-
Instrumentation: A gradient HPLC system with a UV-Vis detector.
-
Column: Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm) or equivalent.[4]
-
Mobile Phase A: 0.05 M Ammonium dihydrogen orthophosphate in water and methanol (80:20 v/v).[4]
-
Mobile Phase B: Acetonitrile, methanol, and water (45:45:10 v/v/v).[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 35 25 80 25.1 35 | 30 | 35 |
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent of water and acetonitrile (30:70 v/v) to a final concentration of 500 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed to identify unknown impurities and confirm the molecular weight of the target compound and its related substances.
-
LC System: Agilent Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm) column.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program: Optimized to achieve separation of all relevant peaks.
-
Flow Rate: 1.2 mL/min.[4]
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-1200.[4]
-
Source Voltage: 3.2 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 150°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound and to characterize any isolated impurities.
-
Instrument: 400 MHz NMR Spectrometer or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for full structural assignment.
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a conceptual representation of a potential (though not specifically identified for this compound) signaling pathway that benzofuran derivatives are often investigated for.
Caption: Workflow for the synthesis, purification, and purity assessment of the target compound.
Caption: Conceptual signaling pathway for a benzofuran derivative.
References
- 1. This compound | 141644-91-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzofuran Derivatives
A deep dive into the molecular interactions of benzofuran derivatives with key protein targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their binding affinities, a detailed look at the methodologies employed in these computational studies, and a visual representation of a critical signaling pathway implicated in cancer.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a diverse range of derivatives with significant biological activities.[1][2] These derivatives have garnered considerable attention in medicinal chemistry due to their potential as anticancer, anti-inflammatory, antibacterial, and antipsychotic agents.[2][3][4][5][6] At the heart of their therapeutic promise lies their ability to interact with and modulate the function of various protein targets. Molecular docking, a powerful computational technique, allows researchers to predict and analyze these interactions at a molecular level, providing crucial insights for the design of novel and more effective drugs.[4][7]
This guide synthesizes findings from several in-silico studies to offer a comparative overview of the docking performance of various benzofuran derivatives against prominent protein targets.
Comparative Docking Performance of Benzofuran Derivatives
The following table summarizes the quantitative data from various docking studies, highlighting the binding affinities and other relevant metrics of benzofuran derivatives against their respective protein targets. Lower binding energy values typically indicate a more favorable interaction.
| Target Protein | PDB ID | Benzofuran Derivative(s) | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| EGFR | 4HJO | BENZ-0454 | -10.2 | Thr766, Asp831 | Erlotinib | -7.9 |
| EGFR | 4HJO | BENZ-0143 | -10.0 | Asp831, Thr766 | Erlotinib | -7.9 |
| EGFR | 4HJO | BENZ-1292 | -9.9 | Asp831, Thr766 | Erlotinib | -7.9 |
| EGFR | 4HJO | BENZ-0335 | -9.8 | Asp831, Thr766 | Erlotinib | -7.9 |
| PI3Kα | - | Compound 8 | - | Tyr836, Asp810, Asp933, Lys802 | Alpelisib | - |
| VEGFR-2 | - | Compound 8 | - | - | Sorafenib | - |
| S. aureus DHFR | 2W9S | Compound 8e | - | - | Trimethoprim | - |
| Asp Kinase (MTB) | - | Compounds 3g, 3a, 3h, 3f | Highest binding energy | - | - | - |
Note: The data presented in this table is a compilation from multiple sources for illustrative and comparative purposes. Direct comparison of scores across different studies should be done with caution due to variations in docking software and protocols.[8]
In Focus: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several benzofuran derivatives have shown potential as EGFR inhibitors.[7][8] The diagram below illustrates a simplified representation of the EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzofuran derivatives.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following outlines a typical workflow for performing comparative molecular docking studies, based on methodologies reported in the referenced literature.[8][9][10]
Preparation of the Target Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[8]
-
Protein Preparation: The retrieved protein structure is prepared for docking. This typically involves:
Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the benzofuran derivatives and known inhibitors are drawn using chemical drawing software (e.g., ChemDraw).[4][8] These are then converted into 3D structures.
-
Energy Minimization: The 3D structures of all ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[8]
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Execution: The docking simulation is performed using software such as AutoDock Vina or the Molecular Operating Environment (MOE).[8][10] The software calculates the binding energy for multiple possible conformations (poses) of each ligand within the active site.
Analysis of Results
-
Binding Pose Selection: The output files are analyzed to identify the binding pose with the lowest (most favorable) binding energy.[8]
-
Interaction Visualization: The best binding pose for each ligand is visualized within the protein's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]
-
Comparative Analysis: The binding modes and affinities of the benzofuran derivatives are compared with those of known inhibitors to assess their potential as novel therapeutic agents.[8]
The workflow for a typical comparative docking study can be visualized as follows:
Caption: A general workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a benzofuran derivative also identified as Dronedarone impurity A.[1][2][3] Researchers, scientists, and drug development professionals are urged to adhere to these protocols to ensure laboratory safety and environmental protection. The following procedures are based on general best practices for laboratory chemical waste management and should be executed in strict accordance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, general safety precautions for handling potentially hazardous benzofuran derivatives must be followed.[4]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound is summarized below.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact.[4] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator | To be used if dust or aerosols may be generated.[4] |
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[4]
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.[4]
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help minimize airborne particles.[4]
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.[4]
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[4]
III. Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste.[6]
Primary Disposal Method: The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[4] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner. Never dispose of this chemical down the sink or in regular trash.[6][7]
Waste Segregation and Storage:
-
Waste Classification: Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7]
-
Containerization:
-
Labeling:
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical.[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[6][7]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Caption: Logical relationship for spill management procedures.
It is the responsibility of all laboratory personnel to be trained on proper waste handling and disposal procedures.[7] Failure to comply with hazardous waste regulations can result in significant penalties.[8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guidance for Handling (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a key intermediate in the synthesis of various active compounds.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is based on best practices for handling structurally similar benzofuran derivatives.[4] It is imperative to handle this compound with a high degree of caution, assuming it may present similar hazards, including potential flammability and carcinogenicity.[4]
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against potential exposure. All personnel handling the compound must be trained in the proper use and limitations of their PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene).[6] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | An appropriate respirator should be worn when ventilation is inadequate.[7] | Protects against inhalation of dust or vapors, especially during weighing or transfer operations. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize risk and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
All handling of the compound should be conducted within a properly functioning chemical fume hood.[4]
-
The work area inside the fume hood should be clean and free of clutter.
-
Ensure all necessary equipment (spatulas, weighing paper, containers) is placed inside the hood before starting.
-
Don all required PPE before handling the compound.
2. Dispensing and Use:
-
Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.[5][7]
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.[7]
3. Storage:
-
Store in a well-ventilated place.[7]
-
Keep the container tightly closed and sealed until ready for use.[7]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]
-
Do not store in unlabeled containers.[7]
-
Store at -20°C under an inert atmosphere for long-term stability.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[6] Remove all sources of ignition.[6] Use personal protective equipment.[6] Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6] |
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rbnainfo.com [rbnainfo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
